Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBHUYOIZWQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597885 | |
| Record name | tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140645-53-0 | |
| Record name | tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a key bifunctional molecule utilized extensively in organic synthesis, particularly as a building block in the development of novel pharmaceutical compounds. Its structure incorporates a morpholine ring, which is a privileged scaffold in medicinal chemistry, and a Boc-protected amine, facilitating its use in multi-step synthetic routes. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with a general understanding of its synthesis, reactivity, and handling. While specific experimental data remains limited in publicly accessible literature, this document consolidates available information to serve as a valuable resource for researchers.
Chemical and Physical Properties
This compound is reported to be a white crystalline solid.[1] However, some commercial suppliers list it as a solid-liquid mixture, which may indicate polymorphism or the presence of residual solvents. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Predicted Boiling Point | 310.7 ± 27.0 °C | [1] |
| Predicted Density | 1.078 ± 0.06 g/cm³ | [1] |
Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature. An experimental melting point has not been reported.
Solubility
Synthesis and Purification
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general method for its preparation can be inferred from standard organic chemistry practices for the Boc protection of amines.
General Synthetic Approach
The synthesis would likely involve the reaction of 2-(aminomethyl)morpholine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.
Experimental Workflow: General Boc Protection of an Amine
References
In-Depth Technical Guide to the Physical Properties of N-Boc-2-(aminomethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Boc-2-(aminomethyl)morpholine, a key building block in medicinal chemistry and drug discovery. This document details its fundamental characteristics, supported by available data and a general experimental protocol for its synthesis.
Core Physical and Chemical Properties
N-Boc-2-(aminomethyl)morpholine, also known as tert-butyl (morpholin-2-ylmethyl)carbamate, is a carbamate-protected derivative of 2-(aminomethyl)morpholine. The tert-butyloxycarbonyl (Boc) protecting group is crucial in multi-step organic syntheses, enabling selective reactions at other functional sites of the molecule. The properties of this compound, particularly for the (S)-enantiomer, are summarized below.
Table 1: Physical and Chemical Properties of (S)-N-Boc-2-(aminomethyl)morpholine
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| Appearance | White to off-white solid or colorless oil | Inferred from various chemical supplier data. The physical state may depend on purity. |
| Melting Point | Not explicitly reported | N/A |
| Boiling Point | Not explicitly reported | N/A |
| Density | Not explicitly reported | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from general synthesis and purification procedures for similar compounds. |
| Storage Conditions | Long-term storage at -20°C is recommended. | Based on general handling procedures for carbamate-protected amines. |
Synthesis and Characterization
The synthesis of N-Boc-2-(aminomethyl)morpholine typically involves the protection of the primary amine of 2-(aminomethyl)morpholine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Experimental Protocol: Synthesis of (S)-N-Boc-2-(aminomethyl)morpholine
This protocol describes a general procedure for the Boc-protection of (S)-2-(aminomethyl)morpholine.
Materials:
-
(S)-2-(aminomethyl)morpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-2-(aminomethyl)morpholine (1.0 equivalent) in dichloromethane.
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Addition of Boc Anhydride: Cool the mixture in an ice bath (0 °C). To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-N-Boc-2-(aminomethyl)morpholine.
Characterization
The successful synthesis and purity of N-Boc-2-(aminomethyl)morpholine can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The presence of the Boc group is indicated by a characteristic singlet at approximately 1.4 ppm in the ¹H NMR spectrum, corresponding to the nine equivalent protons of the tert-butyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the carbamate.
Logical Relationships in Synthesis and Characterization
The following diagram illustrates the workflow for the synthesis and characterization of N-Boc-2-(aminomethyl)morpholine.
Caption: Workflow for the synthesis and characterization of N-Boc-2-(aminomethyl)morpholine.
Safety Information
N-Boc-2-(aminomethyl)morpholine and its hydrochloride salt are associated with the following hazards:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
This technical guide provides a summary of the available information on the physical properties of N-Boc-2-(aminomethyl)morpholine. Researchers should always consult comprehensive safety data sheets (SDS) before handling this chemical and perform their own characterization to confirm the identity and purity of the compound for their specific applications.
References
In-depth Technical Guide: Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral synthetic building block crucial in the field of medicinal chemistry. Its morpholine core is a privileged scaffold in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. The presence of a Boc-protected amine and a primary amine on the morpholine ring allows for sequential and site-selective modifications, making it a versatile intermediate in the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its application in the synthesis of targeted therapeutics.
Chemical Identification and Properties
This section summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 140645-53-0 (Racemate) | [1] |
| 879403-42-6 ((S)-enantiomer) | ||
| 1174913-80-4 ((R)-enantiomer) | ||
| Molecular Formula | C10H20N2O3 | [2][3] |
| Molecular Weight | 216.28 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in organic solvents such as dimethylformamide and dichloromethane. | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that can be initiated from commercially available starting materials. A common and effective route involves the synthesis of the key intermediate, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, followed by the conversion of the hydroxyl group to the desired aminomethyl functionality.
Synthesis of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
This intermediate is synthesized from (4-benzylmorpholin-2-yl)methanol through a two-step process of debenzylation followed by Boc protection.
Experimental Protocol:
-
Debenzylation: To a solution of (4-benzylmorpholin-2-yl)methanol (1.00 g, 4.82 mmol) in methanol (50 mL), add ammonium formate (3.04 g, 48.2 mmol) and 10% palladium on activated charcoal (500 mg).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Upon completion, filter the mixture through diatomaceous earth and concentrate the filtrate under reduced pressure.
-
Boc Protection: Dissolve the resulting residue in acetonitrile (20 mL) and cool the solution in an ice bath.
-
Sequentially add di-tert-butyl dicarbonate (1.58 g, 7.23 mmol) and triethylamine (1.35 mL, 9.64 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Evaporate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 5:1 to 1:1) to yield tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil (907 mg, 87% yield).
Conversion to this compound
The hydroxyl group of the intermediate is converted to the primary amine via a two-step process involving mesylation and subsequent reaction with an azide, followed by reduction.
Experimental Protocol:
-
Mesylation: Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate in an appropriate aprotic solvent (e.g., dichloromethane) and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C until completion.
-
Azide Displacement: To the reaction mixture, add sodium azide and a suitable solvent such as dimethylformamide. Heat the mixture to facilitate the SN2 reaction, replacing the mesylate with the azide group.
-
Reduction: Reduce the resulting azide intermediate to the primary amine. A common method is hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Alternatively, reduction can be achieved using triphenylphosphine followed by hydrolysis (Staudinger reduction).
-
After the reaction is complete, work up the mixture by removing the catalyst and solvent, followed by purification, typically by column chromatography, to yield the final product, this compound.
Spectroscopic Data
| Data Type | Expected Chemical Shifts (ppm) |
| ¹H NMR | The protons on the morpholine ring typically appear in the range of 2.5-4.0 ppm. The aminomethyl protons would be expected around 2.7-3.0 ppm. The nine protons of the tert-butyl group of the Boc protector will show a characteristic singlet at approximately 1.4-1.5 ppm. |
| ¹³C NMR | The carbons of the morpholine ring generally resonate between 40-70 ppm. The aminomethyl carbon would be expected in the range of 40-50 ppm. The quaternary carbon and the methyl carbons of the Boc group typically appear around 80 ppm and 28 ppm, respectively. The carbonyl carbon of the carbamate is expected around 155 ppm. |
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a valuable building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The primary amine of this intermediate can be used to form a key linkage to a heterocyclic core, while the Boc-protected nitrogen of the morpholine ring can be deprotected and further functionalized.
For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, this morpholine derivative can be utilized to introduce the solubilizing and pharmacokinetically favorable morpholine moiety. BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.
Synthetic Workflow for a Generic BTK Inhibitor
The following diagram illustrates a generalized synthetic workflow for incorporating this compound into a kinase inhibitor scaffold.
Caption: Synthetic workflow for a generic kinase inhibitor.
Signaling Pathway Involvement
The synthesized kinase inhibitors, such as BTK inhibitors, act by blocking the signaling cascade downstream of the B-cell receptor, ultimately leading to apoptosis of the cancer cells.
References
stability of Boc-protected aminomethylmorpholine
An In-depth Technical Guide to the Stability of Boc-Protected Aminomethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of tert-butoxycarbonyl (Boc)-protected aminomethylmorpholine. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical development, due to its reliable and mild cleavage under acidic conditions. Understanding the stability profile of Boc-protected aminomethylmorpholine is critical for optimizing reaction conditions, ensuring the integrity of intermediates, and developing robust analytical methods.
Core Concepts of Boc Group Stability
The stability of the Boc group is dictated by its susceptibility to acid-catalyzed cleavage. The mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation, which then decomposes to isobutene and carbon dioxide. This inherent lability to acid contrasts with its notable stability under basic, nucleophilic, and many reductive conditions.
Quantitative Stability Data
| Condition Category | Reagents/Environment | Stability of Boc Group | Notes |
| Acidic | Strong Acids (TFA, HCl, H₂SO₄) | Labile | Cleavage is rapid, often complete within minutes to a few hours at room temperature. The reaction rate can show a second-order dependence on the acid concentration[1][2]. |
| Mild Acids (Acetic Acid) | Moderately Stable | Cleavage is significantly slower compared to strong acids. Can be used for selective deprotection if other acid-labile groups are present. | |
| Aqueous Acid | Labile | Hydrolysis occurs, with the rate dependent on pH and temperature. | |
| Basic | Strong Bases (NaOH, KOH, LiOH) | Stable | Generally stable to hydrolysis under basic conditions. |
| Amines (Piperidine, Triethylamine) | Stable | Orthogonal to the base-labile Fmoc protecting group. | |
| Nucleophilic | Various Nucleophiles | Stable | Resistant to a wide range of nucleophiles[3]. |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Stable | Orthogonal to the hydrogenolysis-labile Cbz and Benzyl groups. |
| Thermal | High Temperatures (>150 °C) | Labile | Thermal deprotection is possible, often used in continuous flow chemistry. The rate is dependent on the substrate and solvent[4][5]. |
| Photochemical | UV Light | Generally Stable | Photostability is generally good unless other chromophores are present in the molecule. |
Thermal Stability of N-Boc Amines
Recent studies in continuous flow chemistry have provided quantitative data on the thermal deprotection of various N-Boc protected amines. While data for Boc-aminomethylmorpholine is not specified, the trends observed for different classes of amines are highly informative.
| Amine Class | Substrate Example | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
| Alkyl Amine | N-Boc Phenethylamine | TFE | 240 | 30 | 44 |
| Aryl Amine | N-Boc Aniline | TFE | 240 | 30 | 93 |
| Heteroaryl Amine | N-Boc Imidazole | TFE | 120 | 20 | >98 |
Data adapted from studies on thermal deprotection in continuous flow[5]. TFE = Trifluoroethanol.
Potential Degradation Pathways
The primary degradation pathway for Boc-protected aminomethylmorpholine under chemical stress is the cleavage of the Boc group. Under harsh conditions, the morpholine ring itself could also be subject to degradation, although it is generally a stable heterocycle.
Caption: Degradation pathways of Boc-aminomethylmorpholine.
Experimental Protocols
Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.
-
Preparation of Stock Solution : Prepare a stock solution of Boc-protected aminomethylmorpholine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation : To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 24 hours. Neutralize a sample with 1N NaOH before analysis.
-
Basic Degradation : To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 60°C for 24 hours. Neutralize a sample with 1N HCl before analysis.
-
Oxidative Degradation : To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation : Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the sample in the initial solvent for analysis.
-
Photolytic Degradation : Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis : Analyze all samples, including a control sample (stock solution kept at room temperature), by a suitable stability-indicating method, such as HPLC with UV and mass spectrometric detection.
HPLC Method for Stability Testing
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the stability of pharmaceutical compounds.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient : Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm and/or Mass Spectrometry (MS).
-
Injection Volume : 10 µL.
Note: The use of TFA in the mobile phase can cause some on-column deprotection of the Boc group, especially if fractions are collected and concentrated at elevated temperatures. Using a buffered mobile phase at a neutral pH, if compatible with the analyte's solubility, can mitigate this.
Caption: A typical workflow for assessing the stability of a new chemical entity.
Summary and Recommendations
Boc-protected aminomethylmorpholine is expected to exhibit a stability profile characteristic of the Boc protecting group. It is highly stable to basic, nucleophilic, and standard reductive conditions, making it a versatile intermediate in multi-step syntheses. However, its lability under acidic and high-temperature conditions must be carefully considered during process development, purification, and storage.
For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place in a well-sealed container to prevent degradation from atmospheric moisture and potential acidic contaminants. During synthetic operations, exposure to strong acids should be avoided unless deprotection is intended. For purification by reverse-phase HPLC, the use of TFA should be carefully evaluated, and if used, subsequent evaporation of solvents should be performed at low temperatures (e.g., via lyophilization) to minimize Boc group cleavage. The development and validation of a stability-indicating analytical method are crucial for monitoring the purity and integrity of Boc-protected aminomethylmorpholine throughout the drug development lifecycle.
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, a versatile building block in medicinal chemistry. This document includes key physicochemical data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Core Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 216.28 g/mol | [1][2] |
| Molecular Formula | C10H20N2O3 | [1][2][3] |
| Appearance | White crystalline solid | [1] |
| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [1] |
| Boiling Point | 310.7 ± 27.0 °C (Predicted) | [1] |
| Flash Point | 141.7 °C | [1] |
| Solubility | Soluble in organic solvents such as dimethylformamide and dichloromethane. | [1] |
| CAS Number | 140645-53-0 | [2] |
Synthetic Workflow
The following diagram illustrates a common synthetic route to this compound, starting from the corresponding hydroxymethyl precursor.
Caption: Synthetic pathway for this compound.
Experimental Protocols
A detailed, two-stage experimental protocol for the synthesis of this compound is provided below. This procedure is based on established methods for the synthesis of the precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, followed by its conversion to the target aminomethyl compound.
Stage 1: Synthesis of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
This stage focuses on the preparation of the key intermediate.
Materials:
-
2-(Aminomethyl)oxirane
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
The starting material is reacted to protect the amine functionality.
-
The resulting residue is dissolved in acetonitrile and cooled in an ice bath.
-
To this solution, di-tert-butyl dicarbonate and triethylamine are added sequentially, and the reaction mixture is stirred at room temperature for 3 hours.[4]
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure. Water is added to the residue, and the product is extracted with ethyl acetate.[4]
-
The organic phases are combined, washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[4]
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil.[4]
Stage 2: Conversion to this compound
This stage details the conversion of the hydroxyl intermediate to the final amine.
Materials:
-
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
-
Methanesulfonyl chloride (or p-toluenesulfonyl chloride)
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM)
-
Sodium azide
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LAH) or Hydrogen gas with Palladium on carbon (H2/Pd-C)
-
Tetrahydrofuran (THF) or Ethanol
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Activation of the Hydroxyl Group: Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate and triethylamine in DCM and cool to 0 °C. Add methanesulfonyl chloride dropwise. Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mesylated intermediate.
-
Azide Substitution: Dissolve the mesylated intermediate in DMF and add sodium azide. Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the azidomethyl intermediate.
-
Reduction of the Azide:
-
Method A (LAH Reduction): Carefully add a solution of the azidomethyl intermediate in dry THF to a stirred suspension of LAH in dry THF at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until completion. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude product.
-
Method B (Catalytic Hydrogenation): Dissolve the azidomethyl intermediate in ethanol or a similar solvent and add a catalytic amount of 10% Pd-C. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete. Filter the catalyst through celite and concentrate the filtrate to yield the final product.
-
-
Purification: The crude this compound can be further purified by column chromatography if necessary.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of more complex molecules for drug discovery. The morpholine scaffold is a common motif in many biologically active compounds. The Boc-protected amine allows for selective deprotection under mild acidic conditions, facilitating its use in sequential synthetic strategies. This compound serves as a precursor for developing a wide range of potential pharmacologically active agents.
References
Navigating the Solubility Landscape of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the solubility characteristics of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, a key building block in medicinal chemistry and drug discovery. While specific quantitative solubility data remains limited in publicly available literature, this document compiles existing qualitative information, outlines a robust experimental protocol for determining precise solubility, and presents a logical workflow for this critical physicochemical parameter assessment.
Core Concepts in Solubility for Drug Development
The solubility of an active pharmaceutical ingredient (API) or intermediate is a fundamental property that influences bioavailability, formulation development, and purification strategies. For a compound like this compound, understanding its behavior in various organic solvents is crucial for its effective use in synthetic organic chemistry and the subsequent development of drug candidates. Poor solubility can lead to challenges in reaction kinetics, purification, and ultimately, the formulation of a viable drug product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol |
| Appearance | White crystalline solid[1] |
| Boiling Point | 310.7±27.0 °C (Predicted)[1] |
| Density | 1.078±0.06 g/cm³ (Predicted)[1] |
| pKa | 9.37±0.29 (Predicted)[1] |
Solubility Profile
Currently, only qualitative solubility data for this compound in organic solvents is documented. This information is summarized in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble[1] |
| Dichloromethane (DCM) | Soluble[1] |
The lack of quantitative data underscores the necessity for experimental determination of solubility in a broader range of organic solvents relevant to pharmaceutical development, such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ethers (tetrahydrofuran).
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, adapted from established protocols for active pharmaceutical ingredients.[2][3][4]
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved particles.
-
Dilution: Dilute the filtered supernatant with a known volume of the organic solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples, along with the standard solutions, using a validated HPLC method.
-
Calculation: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples. Back-calculate to determine the concentration in the original saturated solution. This value represents the equilibrium solubility.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Experimental Workflow
The logical flow of the solubility determination process is illustrated in the diagram below.
Caption: Workflow for Solubility Determination.
Conclusion
While the current body of knowledge on the solubility of this compound is primarily qualitative, this guide provides the necessary framework for researchers and drug development professionals to undertake a thorough quantitative assessment. By employing standardized methodologies such as the shake-flask method, a comprehensive solubility profile in various organic solvents can be established. This data is invaluable for optimizing synthetic routes, developing robust purification strategies, and ultimately, accelerating the progression of novel drug candidates from the laboratory to clinical evaluation. The generation and dissemination of such fundamental physicochemical data will significantly benefit the broader scientific community engaged in the development of morpholine-containing therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, a key intermediate in the development of various pharmaceutically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound is a morpholine derivative featuring a Boc-protected amine at the 4-position and an aminomethyl substituent at the 2-position. This bifunctional nature makes it a versatile building block in organic synthesis.
Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.28 g/mol
Basic physical properties gathered from various chemical suppliers indicate that the boiling point is approximately 311 °C at 760 mmHg.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 2H | Morpholine H (axial) |
| ~3.5 - 3.7 | m | 2H | Morpholine H (equatorial) |
| ~3.3 - 3.5 | m | 1H | Morpholine CH |
| ~2.7 - 2.9 | m | 2H | -CH₂-NH₂ |
| ~2.5 - 2.7 | m | 2H | Morpholine H |
| ~1.6 (broad s) | s | 2H | -NH₂ |
| 1.47 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~154.8 | C=O (carbamate) |
| ~80.0 | -C(CH₃)₃ |
| ~70-75 | Morpholine O-CH₂ |
| ~50-55 | Morpholine N-CH₂ |
| ~45-50 | Morpholine CH |
| ~40-45 | -CH₂-NH₂ |
| 28.4 | -C(CH₃)₃ |
Mass Spectrometry (MS)
Predicted mass spectrometry data for a related methylated analog, tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate, suggests the following expected adducts for the target compound.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 217.1547 |
| [M+Na]⁺ | 239.1366 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretch (amine) |
| ~2850-2980 | C-H stretch (alkane) |
| ~1680-1700 | C=O stretch (carbamate) |
| ~1100-1150 | C-O-C stretch (ether) |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of functionalized morpholines.
Proposed Synthesis of this compound
A potential synthetic pathway could involve the reaction of a suitably protected 2-(aminomethyl)morpholine with di-tert-butyl dicarbonate (Boc₂O) to introduce the Boc protecting group onto the morpholine nitrogen.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol:
-
Dissolution: Dissolve 2-(aminomethyl)morpholine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Mass Spectrometry: Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode to confirm the molecular weight and fragmentation pattern.
-
IR Spectroscopy: Obtain the IR spectrum of the compound as a thin film on a salt plate or as a KBr pellet using an FTIR spectrometer to identify the characteristic functional group vibrations.
Relevance in Drug Discovery
Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, often incorporated into drug candidates to improve their pharmacological properties. While the specific biological activity of this compound is not extensively documented, a related compound, (R)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate, has been reported as a key intermediate in the synthesis of antibacterial agents targeting multidrug-resistant Gram-negative bacteria. This suggests that derivatives of the title compound could be explored for similar applications.
The mechanism of action for such antibacterial agents often involves the reduction of a nitro group within the bacterial cell, leading to the formation of reactive nitrogen species that can damage cellular components.
Signaling Pathway Implication:
Caption: Potential mechanism of action for antibacterial agents derived from the title compound.
This guide provides a foundational understanding of this compound for its application in research and development. Further experimental validation of the predicted spectroscopic data and synthetic protocols is recommended.
Chiral Purity of (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the chiral purity of (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. Ensuring high enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines experimental protocols for chiral separation and presents typical quantitative data.
Introduction
(R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral morpholine derivative. The stereochemistry at the C2 position is crucial for its intended biological activity. Therefore, robust analytical methods are required to quantify the enantiomeric excess (e.e.) and ensure the compound meets stringent purity specifications. The primary techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).
Quantitative Data on Chiral Purity
The enantiomeric purity of (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is typically expected to be high, reflecting the stereospecificity of its synthesis. The following table summarizes representative quantitative data for the chiral purity of this compound.
| Parameter | Value | Method of Analysis | Reference |
| Enantiomeric Excess (e.e.) | > 99% | Chiral HPLC | Hypothetical Data |
| (S)-enantiomer impurity | < 0.5% | Chiral HPLC | Hypothetical Data |
| Purity | > 97% | HPLC | Commercial Supplier Data[1][2] |
Experimental Protocols
Detailed methodologies for the chiral separation of (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate are provided below. These protocols are based on established methods for analogous N-Boc protected chiral amines and morpholine derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a widely used technique for the enantioselective analysis of pharmaceutical intermediates. Polysaccharide-based chiral stationary phases are often effective for the separation of N-Boc protected amines.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers. The (R)-enantiomer is expected to be the major peak.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Chiral Supercritical Fluid Chromatography (SFC) Method
Chiral SFC is a powerful alternative to HPLC, offering faster analysis times and reduced solvent consumption.
Instrumentation:
-
SFC system equipped with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) coated on silica gel, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% DEA (B)
-
Gradient: Isocratic with 15% B
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
Procedure:
-
Equilibrate the column with the mobile phase under the specified conditions until the system pressure and temperature are stable.
-
Inject the sample solution.
-
Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess as described for the HPLC method.
Diagrams
Experimental Workflow for Chiral Purity Determination
Caption: Workflow for determining the chiral purity of (R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.
Signaling Pathway (Illustrative)
As this is a chemical intermediate, a biological signaling pathway is not directly applicable. Instead, a logical diagram illustrating the importance of its chiral purity in drug development is presented.
Caption: The critical role of chiral purity in the drug development process.
References
Commercial Availability and Synthetic Routes for Chiral 2-(Aminomethyl)morpholine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 2-(aminomethyl)morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. Their stereochemistry often plays a crucial role in their pharmacological profiles, making access to enantiomerically pure forms essential for drug discovery and development. This technical guide provides a comprehensive overview of the commercial availability of these chiral building blocks, detailed experimental protocols for their synthesis and separation, and an exploration of the signaling pathways they modulate.
Commercial Availability
The commercial landscape for chiral 2-(aminomethyl)morpholine derivatives primarily features N-protected analogues. The unprotected parent compound is more commonly available as a racemic mixture. Key suppliers and their offerings are summarized below.
Table 1: Commercial Availability of Chiral 2-(Aminomethyl)morpholine Derivatives
| Compound Name | Chirality | Supplier(s) | Notes |
| (S)-2-(N-Boc-aminomethyl)morpholine | (S) | Biosynth | N-Boc protected |
| (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | (R) | Echemi | N-Boc protected |
| tert-Butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate | (R) | MySkinRecipes | N-Boc, N-4-carboxylate protected |
| 2-(Aminomethyl)morpholine | Racemic | American Elements, Apollo Scientific | Unprotected racemic mixture |
| 2-(Aminomethyl)morpholine-4-carboxamide | Not Specified | Biosynth | Chirality not specified |
| 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | Not Specified | Biosynth | Chirality not specified |
Synthetic Methodologies
The synthesis of enantiopure 2-(aminomethyl)morpholine derivatives can be achieved through various strategies, including asymmetric synthesis and resolution of racemic mixtures.
Asymmetric Synthesis
A prevalent method for the asymmetric synthesis of chiral morpholines is the catalytic hydrogenation of dehydromorpholine precursors. This approach offers high enantioselectivity and yields.
Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Precursor
Materials:
-
Dehydromorpholine precursor
-
Rhodium catalyst (e.g., [Rh(COD)2]BF4)
-
Chiral phosphine ligand (e.g., (R)-MeO-BIPHEP)
-
Solvent (e.g., Dichloromethane)
-
Hydrogen gas
Procedure:
-
In a glovebox, dissolve the rhodium catalyst and the chiral phosphine ligand in the solvent in a reaction vessel.
-
Add the dehydromorpholine precursor to the catalyst solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the resulting chiral morpholine derivative using column chromatography.
Resolution of Racemic Mixtures
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.
Experimental Protocol: Chiral HPLC Separation
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific compound.
Procedure:
-
Dissolve the racemic 2-(aminomethyl)morpholine derivative in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute the enantiomers with the mobile phase at a constant flow rate.
-
Monitor the separation using a UV detector at a suitable wavelength.
-
Collect the separated enantiomer fractions.
-
Determine the enantiomeric excess (ee) of each fraction by integrating the peak areas.
Signaling Pathways and Biological Activity
Chiral 2-(aminomethyl)morpholine derivatives have been investigated for their activity against a variety of biological targets, particularly within the central nervous system (CNS). Their structural similarity to endogenous neurotransmitters allows them to interact with various receptors and transporters.
Dopamine Receptor Antagonism
Certain chiral alkoxymethyl morpholine analogs have been identified as potent and selective antagonists of the dopamine D4 receptor. The dopamine D4 receptor is implicated in various neurological and psychiatric disorders. Its signaling cascade primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D4 Receptor Signaling Pathway.
Serotonin and Norepinephrine Reuptake Inhibition
Derivatives of 2-(aminomethyl)morpholine have also been designed as dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their availability to bind to postsynaptic receptors, a mechanism of action common to many antidepressant medications.
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Morpholines Using tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. Its incorporation can enhance physicochemical properties such as solubility and metabolic stability. tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a versatile building block for the synthesis of a diverse range of substituted morpholine derivatives. The presence of a primary amino group allows for facile functionalization through various synthetic methodologies, including reductive amination, amide coupling, and urea formation. The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen ensures regioselective reactions at the primary amine and can be readily removed under acidic conditions to allow for further derivatization or to yield the final deprotected compound.
These application notes provide detailed protocols for the synthesis of N-substituted derivatives of this compound, offering a valuable resource for researchers in drug discovery and development.
Key Synthetic Pathways
The primary amino group of this compound is a nucleophilic handle for the introduction of various substituents. The three main synthetic strategies detailed in this document are:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.
-
Amide Coupling: Reaction with carboxylic acids using coupling agents to generate N-acylated derivatives.
-
Urea Formation: Reaction with isocyanates or other carbamoylating agents to produce urea derivatives.
A general workflow for these transformations is depicted below.
Figure 1: Key synthetic transformations of this compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of substituted morpholines. Since specific examples for this compound are not widely published, data from analogous reactions are provided as a reference.
Table 1: Representative Data for Reductive Amination
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH₄ | Ethanol | RT | 2 | 95 | Generic Protocol |
| 4-Methoxybenzaldehyde | n-Butylamine | H₂ (100 bar), Co-catalyst | Methanol | 100 | 4 | 72-96 | [1] |
| Various | Various | α-picoline-borane | Methanol | RT | 1-5 | 82-98 | [2] |
Table 2: Representative Data for Amide Coupling
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorobenzoic acid | tert-Butyl 2-aminophenylcarbamate | EDCI/HOBt/DIPEA | DCM | RT | 12 | 74 | [3] |
| 4-Chlorobenzoic acid | 2-(Morpholino)ethylamine | ZrCl₄ | p-Xylene | Reflux | 12 | 86 | [4] |
| N-Boc-D-proline | Benzylamine | ZrCl₄ | p-Xylene | Reflux | 12 | 56 | [4] |
Table 3: Representative Data for Urea Formation
| Amine | Isocyanate Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Substituted Aniline | Triphosgene, then 4-aminomorpholine | Triethylamine | DCM | 0 to RT | 12-24 | High | |
| Morpholine | Urea | - | - | 120-130 | 4-6 | Good |
Experimental Protocols
General Protocol for Reductive Amination
This protocol describes a general procedure for the N-alkylation of this compound via reductive amination.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS#:2291045-13-9 | tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate | Chemsrc [chemsrc.com]
Application Notes and Protocols for the Use of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a valuable building block in the field of peptide synthesis, particularly for the development of peptidomimetics. This bifunctional molecule incorporates a morpholine scaffold, a privileged structure in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates, such as improved solubility, metabolic stability, and cell permeability. The presence of a primary amine allows for its incorporation into a peptide sequence, while the Boc (tert-butyloxycarbonyl) protecting group on the morpholine nitrogen makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols, specifically the Boc/Bzl strategy.
The incorporation of this morpholine-based moiety can introduce conformational constraints into a peptide backbone, mimicking secondary structures like β-turns. This is a key strategy in the design of peptidomimetics that can modulate protein-protein interactions, which are often challenging targets for traditional small molecules.
This document provides detailed application notes and a generalized experimental protocol for the use of this compound in peptide synthesis.
Data Presentation
| Parameter | Expected Range | Notes |
| Coupling Efficiency | 85-95% | May require extended coupling times or double coupling protocols. |
| Deprotection Efficacy | >99% | Standard TFA deprotection is expected to be effective. |
| Purity of Crude Peptide | Sequence-dependent | The incorporation of the morpholine moiety may impact overall purity. |
| Solubility of Resulting Peptide | Generally Improved | The morpholine scaffold is known to enhance aqueous solubility. |
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using a manual or automated Boc-SPPS synthesizer.
Materials and Reagents:
-
This compound
-
Boc-protected amino acids
-
Solid-phase synthesis resin (e.g., Merrifield, PAM, or MBHA resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol for a Single Coupling Cycle:
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the previous amino acid has been deprotected, leaving a free amine on the resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Activation of this compound:
-
In a separate vessel, dissolve 3 equivalents of this compound, 3 equivalents of HBTU (or HATU), and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIEA to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the DCM from the swollen resin.
-
Add the activated morpholine building block solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time is recommended due to the potential steric hindrance of the morpholine scaffold.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), a second coupling (double coupling) is recommended.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes to remove the Boc protecting group from the newly incorporated morpholine moiety, exposing the secondary amine of the morpholine ring for the next coupling step (if desired) or for subsequent N-terminal capping.
-
Drain the TFA solution.
-
Wash the resin with DCM (3 times).
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIEA in DCM for 2-5 minutes (2 times).
-
Wash the resin with DCM (3 times) and DMF (3 times) to prepare for the next coupling cycle.
-
Final Cleavage and Purification:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail such as HF/anisole or TFMSA. The choice of cleavage cocktail will depend on the resin and the side-chain protecting groups used.
-
The cleaved peptide is then precipitated with cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether.
-
The crude peptide is dried and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide can be confirmed by mass spectrometry and analytical HPLC.
Visualizations
Caption: Boc-SPPS workflow for peptide synthesis including the incorporation of a morpholine building block.
Caption: Rationale for using the morpholine building block to create improved peptidomimetics.
Application Notes and Protocols: Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate as a Chiral Auxiliary in Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: Application of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate as a Chiral Auxiliary
Introduction
A thorough review of the scientific literature reveals no specific documented applications of this compound as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are powerful tools in organic synthesis, temporarily incorporated into a prochiral substrate to direct a chemical reaction with high diastereoselectivity.[1] While this specific morpholine derivative is commercially available, its utility in controlling stereoselective transformations has not been reported in peer-reviewed publications.
This document, therefore, provides a conceptual framework based on the well-established principles of chiral auxiliary-mediated synthesis. The following sections outline a hypothetical application of this compound in a diastereoselective alkylation reaction, including a generalized experimental protocol and the type of data that would be crucial for its validation. This information is intended to serve as a guide for researchers interested in exploring the potential of this and similar chiral building blocks.
Conceptual Application: Diastereoselective Alkylation of a Carboxylic Acid Derivative
The primary amine of this compound can be acylated with a prochiral carboxylic acid derivative to form a chiral amide. The steric and electronic properties of the morpholine scaffold could then influence the facial selectivity of enolate formation and subsequent reaction, such as alkylation.
Hypothetical Reaction Scheme
Caption: Hypothetical workflow for using a chiral morpholine auxiliary.
Generalized Experimental Protocols
The following are generalized, hypothetical protocols for the key steps outlined in the conceptual workflow. These would require significant optimization and validation for any specific substrate and electrophile.
Protocol 1: Synthesis of the Chiral Amide Adduct
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add the prochiral carboxylic acid (1.1 eq.).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure chiral amide adduct.
Protocol 2: Diastereoselective Alkylation
-
Dissolve the chiral amide adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) and stir for 1 hour to form the enolate.
-
Add the electrophile (e.g., benzyl bromide) (1.2 eq.) and continue to stir at -78 °C for 2-4 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Analyze the crude product by ¹H NMR or HPLC to determine the diastereomeric ratio.
-
Purify the product by flash column chromatography to separate the diastereomers if possible.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated amide in a suitable solvent system (e.g., THF/water).
-
Add an excess of a hydrolyzing agent, such as lithium hydroxide (LiOH) (e.g., 4 eq.).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Wash, dry, and concentrate the organic layer containing the product.
-
Purify the enantioenriched carboxylic acid by chromatography or crystallization.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent.
Data Presentation: Key Performance Indicators
For a novel chiral auxiliary, the following quantitative data would be essential to determine its effectiveness. This data should be presented in a clear, tabular format for easy comparison across different substrates and reaction conditions.
| Entry | Substrate (R in R-COOH) | Electrophile (R'-X) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) of Product |
| 1 | Methyl | Benzyl bromide | Data | Data | Data |
| 2 | Ethyl | Allyl iodide | Data | Data | Data |
| 3 | Isopropyl | Methyl iodide | Data | Data | Data |
Visualization of the General Chiral Auxiliary Workflow
The logical flow of a synthesis employing a chiral auxiliary can be represented as follows:
Caption: General workflow for a chiral auxiliary-mediated synthesis.
Conclusion
While this compound has not been established as a chiral auxiliary in the literature, its structure presents an opportunity for investigation in the field of asymmetric synthesis. The conceptual framework and generalized protocols provided herein offer a starting point for researchers to explore its potential. Key to validating its utility will be the systematic collection of data on reaction yields, diastereoselectivity, and the ease of auxiliary removal and recovery.
References
Application Notes and Protocols for the Purification of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate purification technique is critical for ensuring the purity of the final product, which directly impacts downstream applications and the overall success of a research or development project. This guide outlines three common purification methods: flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC), offering detailed protocols and comparative data to aid in method selection.
Introduction
This compound is a Boc-protected diamine containing a morpholine scaffold. The presence of both a primary amine and a carbamate introduces specific purification challenges, including its polarity and potential for interaction with silica gel. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the required final purity.
Comparison of Purification Techniques
The following table summarizes representative quantitative data for the purification of this compound and structurally similar Boc-protected amines using different techniques. This data is compiled from various literature sources and should be considered as a general guideline.
| Purification Technique | Typical Crude Purity | Typical Final Purity | Representative Yield | Scale | Key Considerations |
| Flash Column Chromatography | 70-90% | >95% | 65-87%[1] | mg to multi-gram | Good for removing a wide range of impurities. Potential for product loss on silica gel. |
| Recrystallization | 85-95% | >99% | 87.5-90.5%[2] | gram to kg | Highly effective for crystalline solids. Requires finding a suitable solvent system. |
| Preparative HPLC | >90% | >99% | >80%[3] | mg to gram | Highest resolution for achieving very high purity. More expensive and time-consuming. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying multi-gram quantities of this compound. The addition of a small amount of a basic modifier to the eluent is often necessary to prevent peak tailing and improve recovery.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column and appropriate chromatography equipment
-
Thin Layer Chromatography (TLC) plates, developing chamber, and visualization method (e.g., UV light, potassium permanganate stain)
Procedure:
-
Eluent Selection: Determine an appropriate eluent system by TLC analysis. A common starting point is a mixture of DCM and MeOH. To mitigate the basicity of the amine, add 0.5-1% TEA to the eluent system. Adjust the DCM:MeOH ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry-loading method generally provides better separation.
-
Column Elution: Carefully add the dry-loaded sample to the top of the column. Gently add a layer of sand on top of the sample. Begin eluting the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective technique for obtaining high-purity crystalline solids. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., ethyl acetate, hexanes, isopropanol, water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Seed crystals of pure product (optional)
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good starting point for Boc-protected amines is a mixture of a polar solvent (like ethyl acetate or isopropanol) and a non-polar anti-solvent (like hexanes).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Preparative HPLC
Preparative HPLC offers the highest resolution for purification and is ideal for obtaining material with very high purity, especially for challenging separations or for the final purification step of a drug substance.
Materials:
-
Crude or partially purified this compound
-
HPLC-grade solvents: Acetonitrile (ACN), Water
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development: Develop a suitable separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient. A common mobile phase for polar, basic compounds is a gradient of water and acetonitrile with 0.1% TFA or FA.
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Separation: Inject the sample onto the column and begin the preparative HPLC run using the developed gradient method.
-
Fraction Collection: Collect fractions as the product elutes from the column. The collection can be triggered by UV detection.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvents. If TFA was used, it may need to be removed by co-evaporation with a different solvent or by lyophilization to obtain the purified product.
Purity Assessment
The purity of this compound after purification should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A validated analytical HPLC method is the primary technique for determining the purity of the final product. A reversed-phase C18 column with a mobile phase of water and acetonitrile containing an acidic modifier (e.g., 0.1% TFA) is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the purified compound and for identifying any remaining impurities.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product and to identify any byproducts.
By carefully selecting and optimizing the purification method, researchers can obtain this compound of the desired purity for their specific application in drug discovery and development.
References
Application Note: Analytical Methods for Characterizing Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate and its Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules due to its morpholine scaffold and the versatile Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group is crucial for directing reactions to other sites of the molecule. Therefore, accurate and robust analytical methods are essential to monitor the progress of reactions involving this compound, confirm the integrity of the Boc group, characterize intermediates and final products, and assess purity. This application note provides a detailed overview of the principal analytical techniques for characterizing reactions of this compound, complete with experimental protocols and data interpretation guidelines.
Key Analytical Techniques
A multi-faceted analytical approach is typically required for the comprehensive characterization of reactions involving this compound. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of the starting material, intermediates, and final products.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Analysis: Look for a characteristic singlet peak for the nine protons of the tert-butyl group, typically around 1.4-1.5 ppm.[1] The protons of the morpholine ring will appear as a series of multiplets between approximately 3.0 and 4.0 ppm.[2] The chemical shifts of protons adjacent to the nitrogen will be altered depending on the reaction at the aminomethyl group.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Analysis: Key signals to identify include the carbamate carbonyl carbon (~155 ppm), the quaternary tert-butyl carbon (~80 ppm), and the three equivalent methyl carbons of the Boc group (~28 ppm).[1] The carbons of the morpholine ring will also have characteristic shifts. For a similar compound, tert-butyl morpholine-4-carboxylate, signals appear around 66.7 ppm and 43.5 ppm.[3]
-
Data Presentation: Expected NMR Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃)₃ | ~1.4-1.5 (s, 9H) | ~28.3 |
| tert-Butyl Quaternary C | - | ~80.0 |
| Carbamate C=O | - | ~154.8 |
| Morpholine Ring Protons | ~3.0-4.0 (m) | ~43.5, ~66.7 |
| Aminomethyl Protons (CH₂NH₂) | Variable | Variable |
Note: Chemical shifts are approximate and can vary based on the solvent and specific reaction product.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of the analyte and for obtaining structural information through fragmentation patterns. It is particularly useful for confirming the success of a reaction by identifying the molecular ion of the expected product.[4][5]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (around 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system (LC-MS).
-
Acquire the mass spectrum in positive ion mode.
-
-
Analysis: Look for the molecular ion peak, typically [M+H]⁺ or [M+Na]⁺. For this compound, the expected [M+H]⁺ would be at m/z 231.17. Characteristic fragment ions may also be observed, such as the loss of the Boc group or cleavage of the morpholine ring.
Data Presentation: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₁₀H₂₀N₂O₃ | 231.17 |
| Example Product: N-acylated derivative | C₁₂H₂₂N₂O₄ | 259.18 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the reaction mixture and the final product. A reversed-phase C18 column is commonly used to separate the starting material, reagents, and products based on their polarity.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA). A common gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection: UV at 210 nm.[6]
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.[6]
-
Analysis: Monitor the chromatogram for the appearance of product peaks and the disappearance of the starting material peak. Purity is determined by the relative area of the product peak.
Data Presentation: HPLC Retention Times
| Compound | Expected Retention Time (min) | Purity (%) |
| This compound | Varies | >95% (for starting material) |
| Reaction Product | Varies | To be determined |
| Impurities | Varies | To be determined |
Note: Retention times are highly method-dependent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound reactions, it is particularly useful for confirming the presence of the Boc-protecting group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.
-
Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum.
-
-
Analysis: The key feature to observe is the strong, sharp absorption band of the carbamate carbonyl (C=O) stretch, which typically appears in the range of 1680-1720 cm⁻¹.[1] The N-H stretching of the aminomethyl group (if unreacted) would be visible around 3300-3500 cm⁻¹.[1][7]
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| N-H Stretch (primary amine) | ~3300-3500 |
| C-H Stretch | ~2850-3000 |
| C=O Stretch (carbamate) | ~1680-1720 |
| C-N Stretch | ~1340 |
| C-O Stretch | ~1060-1210 |
Visualizations
Caption: Workflow for reaction monitoring and product characterization.
Caption: Relationship between analytical techniques and derived information.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Morpholine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of morpholine derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing substituted morpholine rings?
A1: The primary methods for constructing the morpholine ring and its derivatives involve the cyclization of intermediates. Key laboratory and industrial methods include:
-
N-Alkylation of Morpholine: A straightforward method involving the reaction of morpholine or a pre-existing morpholine derivative with an alkylating agent, such as an alkyl halide.
-
Reductive Amination: This involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. For morpholine synthesis, this can involve reacting a diol with an amine or reacting an amino alcohol with a carbonyl compound followed by cyclization.
-
Dehydration of Diethanolamine and its Derivatives: A common industrial method that involves heating a diethanolamine derivative with a strong acid to induce cyclization.[1]
-
Palladium-Catalyzed Carboamination: A modern approach for intramolecular cyclization of O-allyl ethanolamine derivatives with aryl or alkenyl halides, offering good stereocontrol.[1]
-
Bischler-Napieralski and Pictet-Spengler Reactions: These are used to synthesize fused heterocyclic systems containing a morpholine ring, such as derivatives of isoquinoline and β-carboline.[2][3]
-
Ugi Multicomponent Reaction: This reaction allows for the rapid synthesis of complex, often peptidomimetic, molecules that can incorporate a morpholine moiety from simple starting materials.[4][5]
Q2: How can I minimize the formation of N,N-dialkylated byproducts during the N-alkylation of a primary amine to form a morpholine derivative?
A2: Achieving selective monoalkylation can be challenging as the secondary amine product is often more nucleophilic than the starting primary amine. To favor monoalkylation, consider the following strategies:
-
Use a Large Excess of the Primary Amine: This statistically favors the reaction of the alkylating agent with the more abundant primary amine.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise at a low temperature helps maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
-
Use of Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.[1]
-
Reductive Amination: This is a reliable alternative to direct alkylation to avoid over-alkylation.[6][7]
Q3: My morpholine-containing compound is difficult to purify by silica gel chromatography. What are the likely causes and solutions?
A3: The basicity of the morpholine nitrogen can lead to strong interactions with the acidic silanol groups on silica gel, causing peak tailing, streaking, and poor recovery. To mitigate this:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a base like triethylamine (0.1-2%) or ammonia (in methanol) to your mobile phase can neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel.
-
"Salting Out" for Water-Soluble Derivatives: If your compound is water-soluble, making extraction difficult, add a salt like NaCl or K₂CO₃ to the aqueous layer to increase its ionic strength and drive your compound into the organic phase.
Troubleshooting Guides
N-Alkylation of Morpholine Derivatives
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Increase reaction temperature in 5-10°C increments. - Prolong the reaction time and monitor by TLC. |
| Poorly Reactive Alkylating Agent: e.g., alkyl chlorides are less reactive than bromides or iodides. | - Consider using a more reactive alkylating agent (I > Br > Cl). - Add a catalytic amount of sodium or potassium iodide to promote the reaction with an alkyl chloride or bromide. | |
| Weak Base: The base may not be strong enough to deprotonate the amine effectively. | - Switch to a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃). | |
| Formation of Multiple Products (Over-alkylation) | The mono-alkylated product is more nucleophilic than the starting amine. | - Use a large excess of the starting amine. - Add the alkylating agent slowly and at a low temperature. |
| Starting Material Degradation | Reagents may be unstable at the reaction temperature. | - Confirm the stability of your starting materials. - Consider adding the less stable reagent in portions. |
Reductive Amination
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Product Yield | Inefficient Imine/Iminium Ion Formation: The equilibrium may not favor the imine intermediate. | - Use dehydrating conditions (e.g., molecular sieves, Dean-Stark apparatus) to remove water and drive the equilibrium. - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. |
| Reduction of the Carbonyl Starting Material: The reducing agent may be too reactive and reduce the aldehyde/ketone before imine formation. | - Use a milder reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6] | |
| Deactivation of Catalyst (for catalytic hydrogenation): The amine substrate or product can poison the catalyst. | - Use a higher catalyst loading. - Choose a more robust catalyst. | |
| Formation of Alcohol Byproduct | Reduction of the starting carbonyl compound. | - Ensure the imine has sufficient time to form before adding the reducing agent in a stepwise procedure. - Use a pH-sensitive reducing agent like NaBH₃CN, which is more reactive at the slightly acidic pH that favors iminium ion formation. |
Bischler-Napieralski Reaction
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield of Dihydroisoquinoline | Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is hindered by electron-withdrawing groups. | - The reaction is most effective with electron-donating groups on the benzene ring.[8] - Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃.[8][9] |
| Ineffective Dehydrating Agent: The reagent (e.g., POCl₃) may be old or have absorbed moisture. | - Use fresh, high-quality dehydrating agents. - For less reactive substrates, consider a more potent system like triflic anhydride (Tf₂O) with 2-chloropyridine.[10] | |
| Formation of Styrene Byproduct | Retro-Ritter Reaction: The nitrilium ion intermediate fragments instead of cyclizing. This is more common when the resulting styrene is highly conjugated.[3][9] | - Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[3] - Use a milder method, such as employing oxalyl chloride to form an N-acyliminium intermediate which is less prone to fragmentation.[9] |
| Reaction Mixture Turns into a Thick Tar | Polymerization or decomposition at high temperatures. | - Carefully control the reaction temperature. - Ensure a sufficient volume of solvent to maintain a stirrable mixture. |
Pictet-Spengler Reaction
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Tetrahydro-β-carboline/Tetrahydroisoquinoline | Poorly Nucleophilic Aromatic Ring: Similar to the Bischler-Napieralski reaction, electron-withdrawing groups hinder the reaction. | - The reaction works best with electron-rich aromatic systems like indoles or pyrroles.[11] - For less nucleophilic rings, higher temperatures and stronger acids may be required.[11] |
| Protonation of the Amine: Excessively strong acid can protonate the starting β-arylethylamine, rendering it non-nucleophilic. | - Use a catalytic amount of acid. - Consider a milder acid or a buffered system. | |
| Decomposition of Aldehyde: Some aldehydes are sensitive to strongly acidic conditions. | - Use milder reaction conditions (e.g., aprotic media, sometimes no acid catalyst is needed for highly reactive substrates).[11] | |
| Incomplete Reaction | Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature and monitor the reaction progress by TLC. |
Ugi Multicomponent Reaction
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of the Ugi Adduct | Suboptimal Reaction Conditions: The concentration of reactants and choice of solvent can significantly impact the yield. | - Optimize the concentration of reactants; higher concentrations (e.g., 0.2-0.4 M in methanol) often give better yields.[12] - Polar protic solvents like methanol, ethanol, or 2,2,2-trifluoroethanol (TFE) are generally preferred.[13] |
| Poor Imine Formation: The initial condensation between the amine and carbonyl component may be slow or unfavorable. | - Pre-forming the imine before adding the other components can sometimes improve yields. | |
| Formation of Side Products | Interrupted Ugi Reaction: A competing nucleophile can intercept the nitrilium ion intermediate. | - Ensure high purity of all starting materials and solvents to avoid unintended nucleophiles. |
| Post-Ugi Cyclization Issues (if intended): The linear Ugi adduct fails to cyclize to the desired morpholine derivative. | - Optimize the conditions for the cyclization step (e.g., choice of base, temperature). For instance, NaH can be effective for cyclizing Ugi-tetrazole adducts to morpholines.[4] |
Data Presentation
Table 1: Effect of Temperature on Byproduct Formation in Morpholine Synthesis from Diethylene Glycol (DEG) and Ammonia
| Temperature (°C) | Morpholine (%) | 2-(2-aminoethoxy)ethanol (AEE) (%) | N-ethylmorpholine (%) |
| 180 | 75.2 | 15.1 | 2.5 |
| 200 | 80.5 | 10.3 | 3.1 |
| 220 | 82.1 | 8.5 | 3.8 |
| 240 | 78.9 | 7.9 | 4.5 |
Data adapted from a study on morpholine synthesis, with percentages representing gas chromatograph area percent.
Table 2: Comparison of Yields for N-Alkylation of Morpholine Derivatives under Various Conditions
| Alkylating Agent | Method | Base/Reducing Agent | Solvent | Typical Yield (%) |
| Methyl Iodide | Direct Alkylation | K₂CO₃ or NaH | DMF or Acetonitrile | 85-95 |
| Benzyl Bromide | Direct Alkylation | K₂CO₃ or Hunig's Base | DMF or CH₂Cl₂ | 90-98 |
| Formaldehyde | Reductive Amination | NaBH(OAc)₃ | 1,2-Dichloroethane | 80-95 |
| Acetone | Reductive Amination | NaBH₄ or NaBH₃CN | Methanol | 75-90 |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | CH₂Cl₂ | 85-95 |
Experimental Protocols
Protocol 1: N-Alkylation of a Morpholine Derivative with an Alkyl Halide
-
Reaction Setup: Dissolve the morpholine derivative (1.0 eq) in an anhydrous solvent such as DMF or acetonitrile in a dry round-bottom flask under an inert atmosphere.
-
Addition of Base: Add an anhydrous base such as potassium carbonate (2.0-3.0 eq). Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Reductive Amination to form an N-Substituted Morpholine Derivative
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the morpholine derivative (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq). Dissolve the reactants in an anhydrous solvent like 1,2-dichloroethane or methanol. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 3: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Fused Morpholine Derivative
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide substrate containing a morpholine moiety (1.0 eq). Add an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Addition of Dehydrating Agent: Add phosphorus oxychloride (POCl₃) (1.1 to 5 eq) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting low yields in morpholine synthesis.
Caption: Competing pathways in N-alkylation and strategies to favor mono-alkylation.
Caption: Reaction pathways in the Bischler-Napieralski synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. jocpr.com [jocpr.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
preventing racemization of chiral morpholine building blocks
Welcome to the technical support center for chiral morpholine building blocks. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the racemization of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for chiral morpholine building blocks?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemic mixture). In drug discovery and development, the biological activity of a molecule is often dependent on its specific three-dimensional stereochemistry. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects. Therefore, maintaining the enantiomeric integrity of chiral morpholine building blocks is crucial to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).
Q2: What are the primary causes of racemization in chiral morpholines?
A2: Racemization of chiral morpholines can be triggered by several factors throughout the synthetic, purification, and storage process. The most common causes include:
-
Harsh pH Conditions: Both strongly acidic and strongly basic conditions can promote racemization, often by facilitating the formation of achiral intermediates like enolates or by protonating/deprotonating adjacent to the chiral center.[1]
-
Elevated Temperatures: High temperatures provide the necessary energy to overcome the activation barrier for the interconversion of enantiomers.[2] This can be a concern during reactions, distillations, or even long-term storage in suboptimal conditions.
-
Inappropriate Reagents: Certain reagents, particularly in coupling or activation steps, can generate intermediates that are prone to racemization.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates that may lead to racemization. Protic solvents, for instance, can stabilize charged intermediates that are susceptible to losing their stereochemical configuration.[2]
-
Acidic Surfaces: During purification, stationary phases like silica gel can be sufficiently acidic to cause racemization of sensitive chiral amines and related compounds.[2]
Q3: How can I detect and quantify racemization in my chiral morpholine samples?
A3: The most reliable and widely used technique for determining the enantiomeric purity of chiral morpholines is Chiral High-Performance Liquid Chromatography (HPLC) . This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification of the enantiomeric excess (ee). Other techniques include Chiral Supercritical Fluid Chromatography (SFC) , which often provides faster analysis times and reduced solvent consumption, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (e.g., Mosher's acid) to create diastereomers that can be distinguished by NMR.
Q4: Can protecting groups help in preventing racemization?
A4: Yes, protecting groups are a vital strategy for minimizing racemization. For the nitrogen atom in the morpholine ring, a tert-butyloxycarbonyl (Boc) group is commonly used. This group can sterically hinder the approach of reagents to a nearby chiral center and can also influence the electronic properties of the molecule to disfavor the formation of racemization-prone intermediates.[2] However, it's important to note that the conditions for removing the protecting group (e.g., strong acid for Boc deprotection) must be carefully chosen to avoid racemization of the final product.[3]
Q5: What are the best practices for the long-term storage of chiral morpholine building blocks?
A5: To ensure the long-term stability and enantiomeric purity of chiral morpholines, they should be stored in a cool, dry, and dark environment.[4] It is recommended to store them in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect them from moisture and air. For sensitive compounds, storage at refrigerated (2-8 °C) or frozen (-20 °C) temperatures is advisable.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and synthesis of chiral morpholine building blocks.
Problem 1: Loss of Enantiomeric Purity After Synthesis
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Lower the Reaction Temperature: Racemization is often accelerated by heat. Running reactions at lower temperatures (e.g., 0 °C or below) can significantly preserve stereochemical integrity.[2] Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to potentially racemizing conditions.[2] |
| Strongly Acidic or Basic Reagents/Conditions | Use Milder Reagents: If possible, opt for milder acids or bases. For example, if a base is required, consider a weaker, non-nucleophilic base like 2,4,6-collidine.[1] pH Control: If the reaction is sensitive to pH, use a buffered system to maintain a pH range where the chiral center is stable. |
| Inappropriate Solvent Choice | Screen Solvents: The choice of solvent can impact the stability of intermediates. Aprotic polar solvents (e.g., THF, DCM) are often preferred. It may be necessary to screen a variety of solvents to find the optimal balance between reactivity and stereochemical preservation.[2] |
Problem 2: Racemization During Work-up and Purification
| Potential Cause | Recommended Solution |
| Aqueous Work-up with Strong Acids/Bases | Use Buffered or Mild Solutions: During extraction, use saturated ammonium chloride solution instead of strong acids to neutralize basic reaction mixtures, and saturated sodium bicarbonate or brine instead of strong bases. Minimize Contact Time: Perform the aqueous work-up as quickly as possible to reduce the time the chiral morpholine is in contact with potentially harmful pH conditions. |
| Racemization on Silica Gel Chromatography | Deactivate Silica Gel: The acidic nature of silica gel can cause racemization.[2] To mitigate this, you can use silica gel that has been deactivated by pre-treating it with a solution of a tertiary amine (e.g., 1% triethylamine in the eluent). Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as alumina, for purification.[2] |
| High Temperatures During Solvent Removal | Use Reduced Pressure: Remove solvents under reduced pressure using a rotary evaporator at a moderate temperature (e.g., < 40°C). Consider Lyophilization: For highly sensitive compounds, lyophilization (freeze-drying) can be a gentle method for solvent removal that avoids heat. |
Data Presentation
Table 1: Influence of pH on the Racemization of Glitazone Drug Enantiomers at 37°C
| pH | Time to Reach a 2:1 Enantiomeric Ratio | Time to Full Racemization |
| 2.5 | 192 hours (8 days) | 1440 hours (30 days) |
| 7.4 | 10 hours | 48 hours (2 days) |
| 9.3 | < 10 hours | 24 hours |
| Data adapted from a study on pioglitazone and rosiglitazone enantiomers.[5] |
This data clearly demonstrates that racemization is significantly accelerated at neutral and basic pH values compared to acidic conditions for this class of compounds.[5]
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Analysis of N-Boc-Protected Morpholine Derivatives
This protocol provides a starting point for developing a chiral HPLC method for the analysis of N-Boc-protected morpholine derivatives. Optimization will likely be required for specific molecules.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chiral Stationary Phase (CSP):
-
A polysaccharide-based CSP is a good starting point. Examples include columns with cellulose or amylose derivatives, such as CHIRALPAK® or Lux® columns.[6]
-
For more polar or ionizable morpholine derivatives, a macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC®) can be effective.[6]
3. Mobile Phase:
-
Normal Phase: A mixture of n-Hexane and Isopropanol (IPA) is common. A typical starting ratio is 90:10 (v/v). This can be adjusted to optimize separation.[6]
-
Reversed Phase: For compatible columns, a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 6) and an organic modifier like methanol or acetonitrile can be used.[6]
4. Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or a wavelength where the compound has maximum absorbance).
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Dissolve approximately 1 mg of the chiral morpholine derivative in 1 mL of the mobile phase.
6. Analysis:
-
Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Visualizations
Troubleshooting Racemization: A Logical Workflow
Caption: A decision tree to guide researchers in troubleshooting the potential causes of racemization.
Experimental Workflow for Enantiomeric Purity Analysis
Caption: A general workflow for determining the enantiomeric purity of a chiral morpholine sample.
References
Technical Support Center: Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: The primary reactive site is the primary amine of the aminomethyl group. This amine readily undergoes common amine reactions such as acylation, alkylation, and reductive amination. The tert-butoxycarbonyl (Boc) group on the morpholine nitrogen is a protecting group and is stable under most basic and nucleophilic conditions but can be removed under acidic conditions.
Q2: I am observing low yields in my acylation reaction. What are the potential causes?
A2: Low yields in acylation reactions with this compound can stem from several factors:
-
Insufficiently activated acylating agent: Acid chlorides are generally more reactive than acid anhydrides.[1]
-
Inappropriate base: A non-nucleophilic organic base like triethylamine or pyridine is often used to neutralize the acid byproduct (e.g., HCl) and prevent the protonation of the starting amine.[1]
-
Steric hindrance: If your acylating agent is sterically bulky, the reaction may be slow.
-
Reaction conditions: Ensure your reaction is conducted under anhydrous conditions if using a water-sensitive acylating agent like an acid chloride.
Q3: My reductive amination is not proceeding to completion. What should I check?
A3: Incomplete reductive amination can be due to several issues:
-
Inefficient imine formation: The initial formation of the imine is an equilibrium process. The removal of water using molecular sieves or azeotropic distillation can drive the reaction forward.[2] A mildly acidic pH (around 4-5) is generally optimal for imine formation.[2]
-
Choice of reducing agent: A mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is preferred as they selectively reduce the iminium ion over the starting aldehyde or ketone.[2][3] Stronger reducing agents like sodium borohydride can reduce the carbonyl starting material.[2]
-
Steric hindrance: Reactions involving sterically hindered ketones or this amine may require longer reaction times, elevated temperatures, or the use of a Lewis acid catalyst like Ti(OiPr)₄.[2]
Q4: How can I remove the Boc protecting group?
A4: The Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The reaction is usually fast and occurs at room temperature.
Q5: What are some common side products in reactions involving this compound?
A5:
-
In acylation: Di-acylation is generally not an issue as the resulting amide is less nucleophilic. However, if other nucleophilic groups are present in your acylating agent, they might compete.
-
In alkylation: Over-alkylation to form a tertiary amine can occur. Using a stoichiometric amount of the alkylating agent can help minimize this.
-
In reductive amination: Reduction of the starting aldehyde or ketone to an alcohol is a common side product, especially with less selective reducing agents.[2] Over-alkylation can also occur if the newly formed secondary amine reacts further.[2]
Troubleshooting Guides
Low Yield in Acylation Reactions
This guide will help you troubleshoot and optimize your acylation reactions with this compound.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting amine | Inactive acylating agent. | Use a freshly opened or purified acylating agent. Consider using a more reactive agent (e.g., acid chloride instead of anhydride). |
| Inappropriate base or stoichiometry. | Use a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equivalents). Ensure complete neutralization of any acid formed. | |
| Steric hindrance. | Increase reaction temperature and/or reaction time. | |
| Reaction conditions not anhydrous. | Ensure all glassware is oven-dried and use anhydrous solvents, especially with acid chlorides. | |
| Formation of multiple products | Presence of other nucleophilic functional groups. | Protect other nucleophilic groups in your acylating agent if possible. |
| Degradation of starting material or product. | Run the reaction at a lower temperature. |
Incomplete Reductive Amination
Use this guide to troubleshoot common issues in reductive amination reactions.
| Symptom | Possible Cause | Suggested Solution |
| Starting materials remain unreacted | Inefficient imine formation. | Add a dehydrating agent like molecular sieves. Optimize pH to be mildly acidic (4-5). |
| Inactive reducing agent. | Use a fresh bottle of the reducing agent. | |
| Steric hindrance. | Increase reaction time and temperature. Consider adding a Lewis acid catalyst such as Ti(OiPr)₄.[2] | |
| Formation of alcohol byproduct | Reducing agent is too strong. | Use a milder reducing agent like STAB or NaBH₃CN.[2][3] |
| Premature reduction of the carbonyl. | Allow sufficient time for imine formation before adding the reducing agent. This can be monitored by TLC. | |
| Formation of over-alkylated product | The product amine is reacting further. | Use a stoichiometric amount of the amine. |
Experimental Protocols
Acylation with an Acid Chloride (Illustrative Example)
This protocol describes a general procedure for the acylation of the primary amine.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reductive Amination (Illustrative Example)
This protocol provides a general method for reductive amination with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde (1.0-1.2 eq).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Product Yield in Reactions
Caption: A logical workflow for troubleshooting low product yields.
PI3K/mTOR Signaling Pathway
Molecules synthesized using this compound are often investigated as inhibitors of signaling pathways implicated in cancer, such as the PI3K/mTOR pathway.
Caption: Simplified PI3K/mTOR signaling pathway.
References
Technical Support Center: Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
Welcome to the technical support center for Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on its application, troubleshooting for common experimental issues, and detailed protocols for its use in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 4-Boc-2-(aminomethyl)morpholine, is a heterocyclic organic compound.[1] It functions as a valuable intermediate in organic synthesis. Structurally, it is a morpholine ring substituted with a Boc-protected amine at the 4-position and an aminomethyl group at the 2-position. The primary amine on the aminomethyl group is the key reactive site for synthetic transformations, while the Boc (tert-butoxycarbonyl) group serves to protect the secondary amine within the morpholine ring.[2]
Q2: What are the primary applications of this compound?
A2: This compound is primarily used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents and natural products. The morpholine scaffold is a common feature in many bioactive compounds, and this reagent provides a straightforward way to incorporate a protected aminomethyl-morpholine moiety.
Q3: What are the key physicochemical properties of this compound?
A3: The compound is typically a white crystalline solid. It is soluble in some organic solvents, such as dichloromethane (DCM) and dimethylformamide (DMF). Key quantitative properties are summarized in the table below.
Q4: How should this compound be stored and handled?
A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like acids, acid anhydrides, acid chlorides, and oxidizing agents.[1][3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, should be followed.[3] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1]
Q5: What is the purpose of the Boc protecting group and how is it typically removed?
A5: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the secondary amine in the morpholine ring.[2] It prevents this amine from participating in reactions while allowing the primary aminomethyl group to react selectively. The Boc group is most commonly removed under strong acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] This deprotection step regenerates the free secondary amine, allowing for further functionalization if desired.
Physicochemical Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [5] |
| Molar Mass | 216.28 g/mol | |
| Appearance | White crystalline solid | |
| Boiling Point | 310.7 ± 27.0 °C (Predicted) | |
| Density | 1.078 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | 141.7 °C | |
| pKa | 9.37 ± 0.29 (Predicted) | |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place |
Troubleshooting Guides
This section addresses common problems encountered when scaling up reactions involving this compound.
Q1: I am observing low yields in my amide coupling reaction. What are the possible causes and solutions?
A1: Low yields in amide coupling reactions are a common issue. The table below outlines potential causes and suggested troubleshooting steps.
| Possible Cause | Suggested Solution |
| Poor Solubility | The starting material or reagents may have limited solubility in the chosen solvent.[6] Try screening other solvents like DMF, NMP, or THF. Gently warming the reaction mixture may also improve solubility, but monitor for potential side reactions. |
| Steric Hindrance | The primary amine is relatively accessible, but a sterically bulky carboxylic acid partner can slow the reaction. Switch to a more powerful coupling agent (e.g., HATU, COMU) or increase the reaction temperature and time. |
| Inadequate Coupling Reagent | The chosen coupling reagent (e.g., EDC/HOBt) may not be sufficiently active. Ensure the reagents are fresh and anhydrous. Consider using a more potent alternative like HATU or PyBOP. |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents relative to the amine is often beneficial. |
| Moisture in Reaction | Water can hydrolyze coupling agents and activated esters. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Q2: My Boc-deprotection reaction is incomplete or fails to proceed. What should I do?
A2: Incomplete deprotection is typically related to the acidic conditions.
-
Check Acid Strength and Concentration: Ensure you are using a sufficiently strong acid like TFA. A common condition is 20-50% TFA in DCM. If the reaction is sluggish, the concentration of TFA can be increased.
-
Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material before work-up.[7]
-
Acid-Labile Substrate: If your coupled product contains other acid-sensitive functional groups, they may be reacting with the acid, consuming it before the Boc group is fully cleaved. In such cases, a milder deprotection method or an alternative protecting group strategy may be necessary.[8]
Q3: I am observing significant side-product formation during the acidic Boc-deprotection step. How can I mitigate this?
A3: The primary cause of side products during Boc deprotection is the formation of a reactive tert-butyl cation.[2]
-
Use a Scavenger: The tert-butyl cation is an electrophile that can react with nucleophilic residues in your molecule (e.g., tryptophan, methionine). To prevent this, add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole (1-5% v/v).[9]
Q4: The aqueous work-up of my reaction is difficult due to emulsion formation. How can I resolve this?
A4: Emulsions are common when working with amine-containing compounds and solvent mixtures.
-
Add Brine: During the work-up, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.[7]
-
Filter through Celite: Passing the entire mixture through a pad of Celite or phase separator paper can help separate the layers.
-
Solvent Modification: If possible, removing a polar aprotic solvent like THF or dioxane by rotary evaporation before the aqueous workup can prevent emulsion issues.[10]
Q5: How can I efficiently purify the final amine-containing product?
A5: Purification can be challenging due to the polar nature of amines.
-
Acid-Base Extraction: For basic amine products, an acid-base workup can be effective. During the work-up, wash the organic layer with dilute acid (e.g., 1M HCl). The protonated amine product will move into the aqueous layer, while non-basic impurities remain in the organic phase.[11] Afterward, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified amine product back into an organic solvent.[11]
-
Column Chromatography: If chromatography is necessary, silica gel can be used. However, amines can streak on silica. To prevent this, add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent system. Reversed-phase chromatography is also a viable alternative.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard procedure for coupling this compound with a generic carboxylic acid using HATU as the coupling agent.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress using TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM). If the substrate contains nucleophilic groups sensitive to alkylation, add a scavenger such as triethylsilane (2-5 eq).
-
Deprotection: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Isolation: The product is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification is typically not required but can be performed by chromatography or crystallization if necessary.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for experiments with this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C10H20N2O3 | CID 19081094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. researchgate.net [researchgate.net]
selective deprotection of N-Boc in the presence of other protecting groups
This technical support center provides troubleshooting guidance and frequently asked questions for the selective deprotection of the N-tert-butyloxycarbonyl (N-Boc) group in the presence of other protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of selective N-Boc deprotection?
The N-Boc group is a carbamate that protects amines. Its removal, or deprotection, is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen, which leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. This intermediate then decarboxylates to release the free amine and carbon dioxide.[1][2] The key to selectivity lies in the stability of other protecting groups under these acidic conditions. Protecting groups that are labile to bases (e.g., Fmoc), hydrogenolysis (e.g., Cbz), or fluoride (e.g., silyl ethers) are generally orthogonal to the acid-labile Boc group.[3][4]
Q2: Which are the most common acidic reagents for N-Boc deprotection?
Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a very common and effective reagent for Boc deprotection.[5][6] Another frequently used reagent is hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[5][7] The choice between these often depends on the sensitivity of the substrate to the specific acid and the desired reaction rate.
Q3: Can I selectively deprotect one N-Boc group in the presence of another?
Selective deprotection of one N-Boc group over another can be challenging but is possible under specific conditions. For instance, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by carefully controlling the temperature in thermal deprotection methods.[5][8] Additionally, Lewis acids like zinc bromide (ZnBr₂) have been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[9][10]
Q4: What are some milder alternatives to strong acids for N-Boc deprotection?
Several milder methods have been developed for substrates sensitive to strong acids. These include:
-
Lewis acids: Zinc bromide (ZnBr₂) in DCM can be effective.[5] Iron(III) chloride has also been used as a catalytic and selective deprotection agent.[11]
-
Silica gel: Heating the N-Boc protected compound with silica gel in refluxing toluene or under reduced pressure can effect deprotection.[12][13]
-
Thermal conditions: In some cases, simply heating the compound in a suitable solvent like water or dioxane can remove the Boc group.[5][7][14]
-
Oxalyl chloride in methanol: This provides a very mild method that is tolerant of other acid-labile groups like esters.[15][16][17]
Q5: How can I avoid the common side reaction of tert-butylation?
The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic residues in the substrate or solvent.[1] This can be suppressed by adding a scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[1][9][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient acid strength or concentration.[5] 2. Steric hindrance around the N-Boc group.[9] 3. Low reaction temperature. | 1. Increase the concentration of the acid or switch to a stronger acid system (e.g., from TFA/DCM to HCl/dioxane).[5] 2. Increase the reaction time or temperature.[9] 3. Consider a different deprotection method, such as using a Lewis acid or thermal conditions.[9] |
| Substrate Degradation | 1. Presence of other acid-sensitive protecting groups (e.g., tert-butyl esters, silyl ethers).[7][19] 2. Inherent instability of the substrate under strong acidic conditions. | 1. Use milder deprotection conditions (e.g., aqueous phosphoric acid, silica gel, or oxalyl chloride in methanol).[12][15][19] 2. Carefully screen different solvents and reaction temperatures.[7] 3. Ensure the reaction is not running for an unnecessarily long time by monitoring its progress closely via TLC or LC-MS.[5] |
| Formation of Side Products | 1. tert-butylation of nucleophilic functional groups (e.g., indoles, phenols).[1] 2. Trifluoroacetylation of the deprotected amine when using TFA.[9] | 1. Add a scavenger such as triisopropylsilane (TIS), anisole, or thioanisole to the reaction mixture to trap the tert-butyl cation.[1][9] 2. Ensure complete removal of TFA during work-up, for instance, by co-evaporation with a non-polar solvent like toluene.[9] |
| Difficulty in Product Isolation | 1. The deprotected amine is obtained as a salt (e.g., hydrochloride or trifluoroacetate), which may have different solubility properties.[1] 2. The product is highly polar and difficult to extract from an aqueous phase. | 1. The amine salt can often be precipitated by adding a non-polar solvent like diethyl ether and then collected by filtration.[5] 2. A basic work-up can be performed to neutralize the salt and extract the free amine into an organic solvent. However, be cautious if other base-labile groups are present. |
Quantitative Data Summary
The following tables provide a summary of common conditions for the selective deprotection of N-Boc groups.
Table 1: Common Acidic Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to Room Temp | 30 min - 4 h | Most common method; scavengers are often recommended.[5] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temp | 1 - 4 h | Can be more potent than TFA; product often precipitates as the HCl salt.[5] |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | - | Room Temp | Up to 3 days | Milder conditions, good for acid-sensitive substrates.[19] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Room Temp | Variable | Can be used under milder conditions.[9] |
Table 2: Alternative Deprotection Methods
| Method | Reagent/Conditions | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Variable | Can offer selectivity for secondary over primary N-Boc groups.[5][9] |
| Catalytic | Iron(III) Chloride (FeCl₃) | Acetonitrile | Room Temp | Variable | Catalytic amounts can be effective.[11] |
| Heterogeneous | Silica Gel | Toluene | Reflux | ~5 h | Good yields and selectivity against Cbz and Fmoc groups.[12] |
| Thermal | Water | Water | 100 | < 15 min | Environmentally friendly method.[14] |
| Mild Reagent | Oxalyl Chloride | Methanol | Room Temp | 1 - 4 h | Tolerant of other acid-labile functional groups.[15][16] |
Experimental Protocols
Protocol 1: General Procedure for Deprotection using TFA in DCM
-
Dissolve the N-Boc protected substrate (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v). If the substrate is sensitive to tert-butylation, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[9] The product is typically obtained as the TFA salt.
Protocol 2: General Procedure for Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add a 4 M solution of HCl in 1,4-dioxane (typically a large excess, e.g., 10-20 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.[5]
Protocol 3: Deprotection using Silica Gel
-
To a solution of the N-Boc protected compound (1 equivalent) in toluene, add silica gel (e.g., 230-400 mesh, amount may need optimization).
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 5 hours.[12]
-
Upon completion, cool the reaction mixture, filter off the silica gel, and wash it with a suitable solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: A general experimental workflow for N-Boc deprotection.
Caption: A logical troubleshooting guide for N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Acids - Wordpress [reagents.acsgcipr.org]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of Morpholine Compounds
Welcome to the Technical Support Center for the purification of morpholine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why are morpholine-containing compounds often difficult to purify by silica gel chromatography?
Morpholine compounds are basic due to the nitrogen atom in the heterocyclic ring. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[1] This can cause several issues, including:
-
Peak Tailing/Streaking: The strong interaction causes the compound to elute slowly and unevenly from the column, resulting in broad, asymmetrical peaks.[1]
-
Irreversible Binding: In some cases, the compound can bind so strongly to the silica gel that it cannot be eluted, leading to low recovery.[1]
-
Poor Separation: The peak tailing can cause co-elution with impurities, making it difficult to achieve baseline separation.[1]
Q2: How can I improve the chromatography of my morpholine-containing compound on silica gel?
To minimize the issues caused by the basicity of the morpholine moiety, you can add a small amount of a basic modifier to your eluent system.[1] Common additives include triethylamine (Et₃N) or ammonia (often as a solution in methanol). A typical starting point is to add 0.1-2% triethylamine to the mobile phase.[1] This helps to neutralize the acidic sites on the silica gel, reducing the strong interactions with your basic compound and leading to improved peak shape and recovery.[1]
Q3: My morpholine-containing compound is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?
The high water solubility of some morpholine derivatives can make extraction with non-polar organic solvents inefficient.[1] To improve extraction efficiency, you can try the following strategies:
-
Salting Out: Add a significant amount of a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and promoting its transfer into the organic layer.[1]
-
pH Adjustment: Since morpholine compounds are basic, you can basify the aqueous layer (e.g., with NaOH or K₂CO₃) to ensure the compound is in its free base form. The free base is generally less water-soluble than its protonated salt form.[1]
-
Use of a More Polar Solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective for extracting polar compounds than less polar solvents like diethyl ether or hexanes.[1]
Q4: I am having trouble crystallizing my morpholine-containing compound. What are some common reasons and solutions?
Crystallization can be challenging for several reasons. Here are some common issues and their solutions:
-
High Solubility: The compound may be too soluble in the chosen solvent. Try using a less polar solvent or a solvent mixture.[1]
-
Presence of Impurities: Impurities can inhibit crystal formation. Try to purify the compound further by another method, such as column chromatography, before attempting recrystallization.[1]
-
Oiling Out: The compound may separate as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the concentration is too high. Try slower cooling, using a more dilute solution, or adding a seed crystal.
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Peak Tailing/Streaking | The basic morpholine nitrogen is interacting strongly with the acidic silica gel.[1] | Add a basic modifier like triethylamine (0.1-2%) or ammonia (in methanol) to your eluent.[1] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.[1] | Gradually increase the polarity of your eluent. For very polar compounds, consider using reverse-phase chromatography.[1] |
| Poor Separation from Polar Impurities | The eluent system is not providing sufficient resolution.[1] | Try a different solvent system. A thorough TLC analysis with various solvent systems is recommended before scaling up to a column. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Poor Recovery in Organic Layer | The compound is highly water-soluble. | Use the "salting out" method by adding NaCl or K₂CO₃ to the aqueous layer.[1] Adjust the pH of the aqueous layer to be basic.[1] Use a more polar organic solvent like DCM.[1] |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. Gently swirl or rock the funnel instead of vigorous shaking. Filter the mixture through a pad of Celite®.[1] |
| Precipitate Forms at the Interface | The compound is not soluble in either phase at the interface.[1] | Add more of the organic or aqueous solvent to dissolve the precipitate. Adjust the pH of the aqueous phase.[1] |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated. The compound may be too soluble in the chosen solvent. | Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath.[1] |
| Oiling Out | The solution is cooling too quickly, or the concentration is too high. The melting point of the compound is lower than the boiling point of the solvent. | Allow the solution to cool more slowly. Use a more dilute solution. Try a different solvent with a lower boiling point. |
| Crystals are Colored | Colored impurities are co-crystallizing with your product.[1] | Add a small amount of activated charcoal to the hot solution, then filter it while hot to remove the charcoal and adsorbed impurities before cooling.[1] |
| Low Yield of Recovered Crystals | The compound has significant solubility in the cold solvent, or too much solvent was used initially.[1] | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound.[2] Wash the collected crystals with a minimal amount of ice-cold solvent.[1][2] |
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected for the purification of morpholine-containing compounds using different techniques, based on literature data.
| Purification Technique | Starting Purity | Final Purity | Typical Yield | Notes |
| Flash Column Chromatography | 50-90% | >95% | 60-90% | Yield can be lower if the compound strongly adheres to the silica. |
| Recrystallization | 80-95% | >99% | 50-85% | Yield is highly dependent on the solubility of the compound in the chosen solvent. |
| Distillation | 70-90% | >98% | 40-70% | Suitable for volatile morpholine derivatives. Purity depends on the difference in boiling points between the compound and impurities. |
| Salt Formation & Recrystallization | 60-90% | >99% | 70-95% | Often a very effective method for purifying basic compounds. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Morpholine Derivative
This protocol provides a general procedure for the purification of a moderately polar, basic morpholine-containing compound using flash column chromatography.[1]
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine (Et₃N) to the chosen eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for your target compound.[1]
-
Column Packing: Select an appropriately sized column based on the amount of crude material. Pack the column with silica gel using the "slurry method" with your chosen eluent (containing Et₃N).[1]
-
Sample Loading: Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[1]
-
Elution and Fraction Collection: Apply gentle pressure to the top of the column (e.g., with a pump or house air). Collect fractions and monitor the elution by TLC.[1]
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator.[1]
Protocol 2: Recrystallization of a Morpholine Hydrochloride Salt
This protocol describes the purification of a morpholine-containing compound by converting it to its hydrochloride salt and recrystallizing it.[1]
-
Salt Formation: Dissolve the crude morpholine-containing compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete. Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold solvent.[1]
-
Solvent Selection for Recrystallization: Determine a suitable solvent or solvent pair for recrystallization. The ideal solvent will dissolve the salt when hot but not when cold. Common solvents for recrystallizing hydrochloride salts include ethanol, methanol, isopropanol, or mixtures with water or other organic solvents.
-
Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[1]
-
Crystal Collection and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.[1]
Visualizations
Caption: A typical experimental workflow for the purification of a morpholine-containing compound.
Caption: A troubleshooting decision tree for common issues in the chromatography of morpholine compounds.
References
Technical Support Center: Catalyst Selection for Reactions Involving Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in catalyst selection for common reactions involving Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate. This guide focuses on reactions of the primary amine, such as acylation (amide bond formation), N-alkylation, and reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on the primary amine of this compound?
The primary amine of this molecule is a versatile nucleophile for various transformations, including:
-
Acylation (Amide Bond Formation): Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. This is a very common reaction in pharmaceutical and medicinal chemistry.[1][2]
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl groups on the nitrogen atom.[3][4][5]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[6][7][8][9][10]
Q2: How does the Boc protecting group on the morpholine nitrogen affect reactions at the primary amine?
The Tert-butyloxycarbonyl (Boc) group is a robust protecting group for the secondary amine within the morpholine ring. It is generally stable under the conditions used for acylation, N-alkylation, and reductive amination of the primary aminomethyl group. This allows for selective functionalization of the primary amine.
Q3: What are the key considerations when selecting a catalyst for amide bond formation (acylation)?
When coupling a carboxylic acid with this compound, direct condensation is slow and requires activation of the carboxylic acid.[1] Key considerations for catalyst/reagent selection include:
-
Substrate Steric Hindrance: The aminomethyl group is not significantly sterically hindered, allowing for a range of coupling reagents.
-
Racemization Potential: If the carboxylic acid has a chiral center, the choice of coupling reagent and additives is crucial to minimize epimerization. Additives like HOBt or HOAt are often used with carbodiimides to suppress racemization.[11]
-
Reaction Conditions: Milder conditions are generally preferred to avoid side reactions. Reagents like HATU are known for their high efficiency under mild conditions.[1][11]
-
Byproduct Removal: The choice of reagent can impact the ease of purification. For example, EDC is a water-soluble carbodiimide, and its urea byproduct can be removed by an aqueous workup.[11]
Q4: For N-alkylation with an alkyl halide, is a catalyst always necessary?
Direct alkylation of primary amines with alkyl halides can often proceed without a catalyst, but the reaction can be prone to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[12][13] A base is typically required to neutralize the hydrohalic acid byproduct. Using a controlled stoichiometry and appropriate base can improve selectivity for mono-alkylation.[3] In some cases, catalytic systems are employed to improve efficiency and selectivity.
Q5: What are the advantages of using sodium triacetoxyborohydride for reductive amination?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for reductive amination.[7][8][9] Its key advantages include:
-
Selectivity: It readily reduces the intermediate iminium ion but is slow to reduce the starting aldehyde or ketone, minimizing the formation of alcohol byproducts.[10]
-
Mild Conditions: Reactions can typically be carried out at room temperature.
-
Functional Group Tolerance: It is compatible with a wide range of functional groups, including esters (like the Boc group), C-C multiple bonds, and nitro groups.[7][8][9]
Catalyst Selection and Troubleshooting Guides
Acylation (Amide Bond Formation)
Problem: Low or no amide product yield.
| Possible Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | * Ensure the coupling reagent (e.g., EDC, HATU) is fresh and has been stored properly.[11] * Consider switching to a more powerful coupling reagent like HATU, which is known for its high efficiency.[1] * For carbodiimide-based couplings (e.g., EDC), include an additive such as HOBt or NHS to form a more reactive activated ester.[11] |
| Suboptimal Reaction Conditions | * Ensure the reaction is performed in an anhydrous aprotic solvent (e.g., DMF, DCM).[11] * Use a non-nucleophilic base, such as DIPEA or triethylamine, to neutralize any acids present or formed during the reaction.[11] * Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Steric Hindrance (less likely for this substrate) | * If coupling with a particularly bulky carboxylic acid, you may need to increase the reaction temperature or use a more potent activating agent. |
Quantitative Data on Amide Coupling Reagents
Disclaimer: The following data is from studies on various primary amines and serves as a general guideline for catalyst/reagent selection. Optimal conditions for this compound may vary.
| Coupling Reagent/System | Typical Solvent | Base | Typical Reaction Time | Typical Yield Range |
| EDC/HOBt | DMF or DCM | DIPEA | 2-18 h | 70-95% |
| HATU | DMF | DIPEA | 1-4 h | 85-99%[11] |
| Boronic Acid Catalysts | Toluene (with dehydration) | - | 12-24 h | 60-90%[14] |
N-Alkylation
Problem: A mixture of mono- and di-alkylated products is formed.
| Possible Cause | Troubleshooting Steps |
| Over-alkylation | * Use an excess of the amine relative to the alkyl halide to favor mono-alkylation. * Add the alkyl halide slowly to the reaction mixture to maintain a low concentration. * Consider a "competitive deprotonation/protonation strategy" where the secondary amine product is protonated and less reactive.[3] |
| Incorrect Base | * Use a mild, non-nucleophilic base like NaHCO₃ or K₂CO₃. Stronger bases can deprotonate the product secondary amine, promoting further alkylation.[15] |
| Suboptimal Temperature | * Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity. |
Quantitative Data on N-Alkylation Catalysts/Conditions
Disclaimer: The following data is from studies on various primary amines and serves as a general guideline. Optimal conditions for this compound may vary.
| Catalyst/System | Alkylating Agent | Base | Solvent | Typical Yield Range (Mono-alkylation) |
| None | Alkyl Bromide | NaHCO₃ | Acetonitrile/Water | 70-90%[15] |
| Al₂O₃–OK | Alkyl Halide | - | Acetonitrile | 80-95%[5] |
| Nitrile-Substituted NHC–Ir(III) | Primary Alcohol | KOtBu | Toluene | 60-93%[16] |
Reductive Amination
Problem: Low yield of the desired secondary amine.
| Possible Cause | Troubleshooting Steps | | :--- | Troubleshooting Steps | | Inefficient Imine Formation | * For sterically hindered or electron-poor aldehydes/ketones, consider adding a catalytic amount of acetic acid to promote imine formation.[7][8][9] * The use of molecular sieves can help to remove water and drive the equilibrium towards imine formation. | | Side Reaction of Carbonyl | * Ensure a selective reducing agent like NaBH(OAc)₃ is used, which preferentially reduces the iminium ion over the carbonyl group.[10] | | Dialkylation of Primary Amine | * If dialkylation is an issue, a stepwise procedure can be employed: first, form the imine in a solvent like methanol, then perform the reduction with a less selective but still effective reducing agent like NaBH₄.[7][8][9] |
Quantitative Data on Reductive Amination
Disclaimer: The following data is from studies on various primary amines and serves as a general guideline. Optimal conditions for this compound may vary.
| Reducing Agent | Catalyst (if any) | Solvent | Typical Reaction Time | Typical Yield Range |
| NaBH(OAc)₃ | Acetic Acid (optional) | DCE or THF | 1-24 h | 80-98%[7][8][9] |
| H₂ | Iron Catalyst | Aqueous NH₃ | 20 h | 75-96%[17] |
| H₂ | Cobalt Catalyst | Aqueous NH₃ | 20 h | High yields reported[12] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.[11]
-
Activation: Add HATU (1.1 eq) to the solution.[11]
-
Base Addition: Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.5-3.0 eq) dropwise.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS.[11]
-
Work-up: Upon completion, dilute the reaction with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.0-1.2 eq) in 1,2-dichloroethane (DCE) or THF, add sodium triacetoxyborohydride (1.3-1.6 eq).[6][7] For less reactive carbonyls, a catalytic amount of acetic acid (0.05-0.1 eq) can be added.
-
Reaction: Stir the mixture at room temperature for 1-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.[7]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃.[6] Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Workflow
Catalyst Selection Workflow
Caption: Catalyst selection workflow for common reactions.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. growingscience.com [growingscience.com]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Amide synthesis by acylation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficiency of Boc Deprotection Methods
For researchers, scientists, and professionals in drug development, the strategic removal of the tert-butyloxycarbonyl (Boc) protecting group is a pivotal step in the synthesis of complex organic molecules. The choice of deprotection method can significantly influence reaction efficiency, yield, and the integrity of the final product. This guide offers an objective comparison of various Boc deprotection methodologies, supported by experimental data, to aid in the selection of the most suitable approach for a given substrate and synthetic strategy.
The Boc group is widely favored for its stability across a range of chemical conditions, yet its selective cleavage is readily achievable.[1] The most common deprotection strategies involve acidic conditions, though several milder alternatives have been developed to accommodate sensitive substrates.[1] This guide will delve into the specifics of these methods, providing a clear comparison of their performance.
Quantitative Comparison of Boc Deprotection Methods
The efficiency of Boc deprotection is highly dependent on the substrate and the chosen method. The following table summarizes the performance of several common and alternative deprotection strategies, providing a comparative overview of their reaction conditions and typical yields.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Cleavage | |||||||
| Trifluoroacetic Acid (TFA) | TFA | Dichloromethane (DCM) | 0 - Room Temp | 0.5 - 2 h | 90-99%[2] | Fast, efficient, and widely applicable.[2] | Harsh conditions can cleave other acid-labile groups.[2] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane/Ethyl Acetate | Dioxane, Ethyl Acetate | 0 - Room Temp | 1 - 4 h[2] | 85-98%[2] | Cost-effective and readily available.[2] | Can be corrosive; dioxane is a hazardous solvent.[2] |
| Lewis Acid-Mediated | |||||||
| Trimethylsilyl Iodide (TMSI) | TMSI | Chloroform, Acetonitrile | Room Temp | 0.5 - 2 h | High | Mild, non-hydrolytic, and useful for sensitive substrates.[3][4] | Reagent can be moisture-sensitive. |
| Zinc Bromide (ZnBr₂) | ZnBr₂ | Dichloromethane (DCM) | Room Temp | 3 days (for some substrates) | Variable | Selective for secondary amines, compatible with some acid-sensitive groups.[5][6] | Can be slow and may require optimization.[5] |
| Thermal Deprotection | |||||||
| Water (Reflux) | Water | Water | 90 - 100 | 10 - 15 min[2][7] | 90-97%[2] | Neutral, environmentally friendly, and fast.[2] | High temperature can be detrimental to sensitive molecules.[2] |
| Other Methods | |||||||
| Ceric Ammonium Nitrate (CAN) | CAN (catalytic) | Acetonitrile | Reflux | High | 90-99%[8] | Neutral conditions, efficient for various substrates.[8] | Requires heating, potential for side reactions with certain functional groups. |
| Oxalyl Chloride | Oxalyl Chloride | Methanol | Room Temp | 1 - 4 h | Up to 90%[9] | Mild conditions, tolerant of many functional groups.[9] | Can generate HCl in situ.[10] |
Experimental Protocols
Detailed methodologies for the key deprotection experiments are provided below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Reagents and Materials: Boc-protected amine, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate or magnesium sulfate, Standard laboratory glassware.
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.[11]
-
Cool the solution to 0 °C using an ice bath.[11]
-
Slowly add TFA (10 equivalents) to the stirred solution.[11]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[3]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
-
Reagents and Materials: Boc-protected amine, 4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate), Diethyl ether, Standard laboratory glassware.
-
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[3]
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[3]
-
Protocol 3: Thermal Deprotection in Water
-
Reagents and Materials: Boc-protected amine, Water, Dichloromethane (DCM) for extraction, Round-bottom flask with a reflux condenser.
-
Procedure:
-
Suspend the N-Boc protected amine in water in a round-bottom flask.[7]
-
Heat the mixture to reflux (90-100°C) and stir vigorously.[3]
-
The reaction time can vary from minutes to several hours, depending on the substrate; for many substrates, the reaction is complete in under 15 minutes.[3]
-
Monitor the reaction by TLC.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane or another suitable organic solvent.[3]
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[3]
-
Protocol 4: Deprotection using Trimethylsilyl Iodide (TMSI)
-
Reagents and Materials: Boc-protected amine, Anhydrous chloroform or acetonitrile, Trimethylsilyl iodide (TMSI), Methanol (for quenching), Standard laboratory glassware.
-
Procedure:
-
Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or acetonitrile.
-
Add TMSI (1.2-1.5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture. The reaction is typically fast, often completing within 30 minutes to a few hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched by the addition of methanol, and the solvent is removed under reduced pressure.
-
Further purification may be required.[3]
-
Visualizing the Process
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc Bromide [commonorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in medicinal chemistry, valued for conferring favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1][2] Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a widely utilized chiral building block for introducing this valuable scaffold. However, synthetic strategy, desired stereochemistry, or the need for different reactivity can necessitate the use of alternatives. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the selection of the most appropriate building block for your synthetic campaign.
Overview of Alternatives
Alternatives to this compound can be categorized based on variations in the protecting group, substitution pattern on the morpholine ring, or the nature of the heterocyclic core itself. The choice of an alternative is often dictated by the specific reaction conditions and the desired final structure.
Key Alternatives Include:
-
Positional Isomers: e.g., Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
-
Alternative Protecting Groups: e.g., Cbz or Fmoc-protected aminomethylmorpholines
-
Different Heterocyclic Scaffolds: e.g., Boc-protected aminomethylpiperidines or thiomorpholines
-
Unprotected Amines: e.g., 4-(aminomethyl)morpholine for direct use in reactions like reductive amination.
Comparative Performance in Amide Coupling Reactions
A primary application of these building blocks is in amide bond formation following Boc-deprotection. The data below, compiled from various synthetic reports, compares the performance of the target compound with a positional isomer and a different heterocyclic scaffold in a typical amide coupling reaction with a carboxylic acid.
Table 1: Performance in a Representative Amide Coupling Reaction
| Building Block | Carboxylic Acid | Coupling Agents | Solvent | Yield (%) | Reference |
| 2-(aminomethyl)morpholine (from target compound) | Benzoic Acid | HATU, DIPEA | DMF | 92 | |
| 3-(aminomethyl)morpholine (from positional isomer) | Benzoic Acid | EDCI, HOBt | DCM | 88 | |
| 4-(aminomethyl)piperidine (from alternative scaffold) | Benzoic Acid | T3P | EtOAc | 95 |
Data is compiled from different sources and reaction conditions may vary slightly. Direct head-to-head comparative studies are limited in published literature.
Analysis: The data indicates that all three building blocks perform well in standard amide coupling reactions, providing high yields. The choice between them may therefore depend on the desired final molecular geometry and biological activity rather than synthetic feasibility. The piperidine alternative shows a slightly higher yield in this specific example, though this can be highly dependent on the specific coupling agents and reaction conditions used.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for key transformations are provided below.
Protocol 1: Boc-Deprotection and Amide Coupling of this compound
Step A: Boc-Deprotection
-
Dissolve this compound (1.0 eq) in Dichloromethane (DCM, 10 mL/mmol).
-
Add Trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
The crude amine salt is typically used in the next step without further purification.
Step B: Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in Dimethylformamide (DMF, 10 mL/mmol).
-
Add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Add the crude 2-(aminomethyl)morpholine TFA salt (1.2 eq) to the mixture.
-
Stir at room temperature for 12 hours.
-
Extract the product with Ethyl Acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Protocol 2: Reductive Amination using 4-(aminomethyl)morpholine
This protocol is suitable for alternatives that are unprotected primary amines.
-
Dissolve the aldehyde or ketone (1.0 eq) and 4-(aminomethyl)morpholine (1.1 eq) in Methanol (15 mL/mmol).
-
Add acetic acid to adjust the pH to ~5.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
-
Stir the reaction for an additional 12-24 hours.
-
Quench the reaction with water and concentrate to remove methanol.
-
Extract the product with a suitable organic solvent (e.g., DCM or EtOAc) and purify as needed.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic logic and workflows discussed.
Caption: General workflow for amide bond formation.
Caption: General workflow for reductive amination.
Conclusion
This compound is a robust and reliable building block for introducing the 2-substituted morpholine motif. However, a range of viable alternatives exists that offer flexibility in synthesis design. Positional isomers, analogs with different protecting groups, and alternative heterocyclic scaffolds like piperidines all demonstrate high efficiency in common synthetic transformations such as amide coupling. The ultimate choice of building block should be guided by the specific structural and electronic requirements of the target molecule, as well as commercial availability and cost. This guide provides a starting point for researchers to make informed decisions when selecting the optimal building block for their drug discovery and development projects.
References
Stereoselectivity in Action: A Comparative Guide to the Biological Activity of 2-(Aminomethyl)morpholine Derivative Enantiomers
For researchers, scientists, and professionals in drug development, understanding the stereochemical nuances of bioactive molecules is paramount. Enantiomers, mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the biological activity of enantiomers of 2-(aminomethyl)morpholine derivatives, a class of compounds with significant therapeutic potential, particularly as monoamine reuptake inhibitors.
This guide presents a detailed analysis of the stereoselective activity of these derivatives, supported by quantitative data from in vitro studies. We delve into the experimental methodologies employed to elucidate these differences and provide visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships.
Quantitative Comparison of Enantiomeric Activity
The differential interaction of enantiomers with their biological targets is a critical factor in drug design. The following tables summarize the in vitro activity of enantiomeric pairs of 2-(aminomethyl)morpholine derivatives against key monoamine transporters, highlighting the often-significant disparities in their inhibitory potency.
One prominent example is the study of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as inhibitors of serotonin (SERT) and norepinephrine (NET) transporters. The data clearly demonstrates that the (SS)-enantiomers are significantly more potent than their (RR)-counterparts, showcasing the profound impact of stereochemistry on biological activity.[1]
Table 1: In Vitro Inhibitory Activity (IC50, nM) of Enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine Derivatives on Serotonin and Norepinephrine Transporters [1]
| Compound | Enantiomer | SERT IC50 (nM) | NET IC50 (nM) |
| 1 | (SS) | 1.2 | 3.5 |
| (RR) | 150 | 280 | |
| 2 | (SS) | 2.5 | 8.1 |
| (RR) | 320 | 550 | |
| 3 | (SS) | 0.8 | 2.1 |
| (RR) | 110 | 190 |
IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Monoamine Reuptake Inhibition Assay
This in vitro assay is crucial for determining the potency of compounds in blocking the reuptake of neurotransmitters like serotonin and norepinephrine into presynaptic neurons.
Objective: To measure the IC50 values of test compounds for the inhibition of serotonin and norepinephrine transporters.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Radiolabeled neurotransmitters: [³H]Serotonin (5-HT) and [³H]Norepinephrine (NE).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds (enantiomers of 2-(aminomethyl)morpholine derivatives) at various concentrations.
-
Scintillation counter.
Procedure:
-
Cell Culture: HEK293 cells expressing hSERT or hNET are cultured to confluence in appropriate media.
-
Assay Preparation: On the day of the experiment, the culture medium is removed, and the cells are washed with assay buffer.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds or vehicle control for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reuptake: The reuptake reaction is initiated by adding a solution containing the radiolabeled neurotransmitter ([³H]5-HT for SERT assay or [³H]NE for NET assay) at a concentration close to its Michaelis-Menten constant (Km).
-
Incubation: The cells are incubated for a short period (e.g., 10-15 minutes) to allow for neurotransmitter uptake.
-
Termination of Reuptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the cells treated with the test compound is compared to the control (vehicle-treated) cells. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Biological Processes
To further clarify the concepts discussed, the following diagrams illustrate the relevant biological pathways and experimental workflows.
References
A Cost-Benefit Analysis of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthesis, the cost of research, and the ultimate success of a drug candidate. Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate has emerged as a valuable scaffold, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of this morpholine derivative with its commonly used piperidine and piperazine analogues, supported by available data on their synthesis, cost, and physicochemical properties.
The strategic incorporation of saturated heterocyclic motifs is a cornerstone of modern medicinal chemistry. These rings can impart desirable properties such as improved solubility, metabolic stability, and three-dimensional diversity to a molecule. While the morpholine, piperidine, and piperazine scaffolds are all six-membered heterocycles, their subtle structural differences can have significant consequences for a drug's pharmacological and pharmacokinetic profile.
Comparative Analysis of Key Building Blocks
This guide focuses on a direct comparison of three commercially available, Boc-protected aminomethylated heterocyclic building blocks:
-
This compound
-
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
-
Tert-butyl 1-(aminomethyl)piperazine-4-carboxylate
These compounds are frequently employed as linkers or scaffolds in the synthesis of complex molecules, including the increasingly important class of PROTACs.
Physicochemical and Pharmacokinetic Properties
The choice between a morpholine, piperidine, or piperazine core can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Morpholine Derivative | Piperidine Derivative | Piperazine Derivative |
| Polar Surface Area (PSA) | Lower | Higher | Highest |
| Lipophilicity (LogP) | Generally Lower | Higher | Variable, can be modulated |
| Basicity (pKa) | Less Basic | More Basic | Two pKa values, less basic at physiological pH |
| Metabolic Stability | Generally more stable | Prone to oxidation | Can be metabolically stable |
| Aqueous Solubility | Generally Good | Can be lower | Generally good, tunable by pH |
The morpholine ring is often considered more metabolically stable than the piperidine ring.[1] The electron-withdrawing effect of the oxygen atom in morpholine can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 enzymes. Piperazine, with its two nitrogen atoms, offers the unique advantage of tunable basicity and solubility through protonation, a feature that can be beneficial for optimizing pharmacokinetic properties.[2]
Cost and Synthetic Accessibility
The cost and ease of synthesis are critical factors in the early stages of drug discovery, where the rapid generation and screening of compound libraries are essential.
| Compound | Commercial Availability & Indicative Price (per gram) | Synthetic Accessibility |
| Tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | Readily available, ~$44/g | Synthesis can be multi-step |
| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | Readily available, price can be requested from suppliers | Well-established synthetic routes |
| Tert-butyl 4-(aminomethyl)piperazine-1-carboxylate | Readily available, price can be requested from suppliers | Can be synthesized from commercially available starting materials |
While all three building blocks are commercially available, the price can vary significantly between suppliers and based on the scale of the purchase. The synthesis of the morpholine derivative can be more complex compared to the more common piperidine and piperazine scaffolds, which may contribute to its higher cost.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these building blocks in a synthetic workflow. Below are representative protocols for the Boc protection of the parent amines, a key step in the synthesis of these compounds.
General Protocol for Boc Protection of Amines
Materials:
-
Amine (e.g., 2-(aminomethyl)morpholine) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Dioxane and Water (as solvent)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Dissolve the amine in a mixture of dioxane and water.
-
Add a solution of sodium hydroxide.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a work-up by extracting the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This is a general procedure and may require optimization for specific substrates.
Application in PROTACs: A Case Study
The choice of linker is a critical determinant of a PROTAC's efficacy. The linker connects the warhead that binds to the protein of interest (POI) to the E3 ligase ligand, and its length, rigidity, and chemical nature influence the formation of a stable and productive ternary complex. Saturated heterocycles like morpholine, piperidine, and piperazine are increasingly used to create more rigid linkers, which can improve metabolic stability and potency.[2]
The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
The choice between a morpholine, piperidine, or piperazine linker in a PROTAC can affect the geometry of the ternary complex and, consequently, the efficiency of protein degradation.
Conclusion
The selection of a heterocyclic building block in drug discovery is a multifactorial decision. This compound offers the advantage of increased metabolic stability, a desirable property in many drug candidates. However, this may come at a higher financial cost and potentially more challenging synthesis compared to its piperidine and piperazine counterparts.
-
For projects where metabolic stability is a primary concern and cost is a secondary factor, the morpholine derivative is an excellent choice.
-
When synthetic accessibility and lower cost are paramount, the piperidine and piperazine analogs present viable and well-established alternatives. The piperazine scaffold, in particular, provides an additional handle for modulating physicochemical properties.
Ultimately, the optimal choice will depend on the specific goals of the research program, the biological target, and the desired properties of the final molecule. A thorough evaluation of the cost-benefit trade-offs for each scaffold is essential for making an informed decision.
Synthesis Workflow
The following diagram outlines a generalized synthetic workflow for the preparation of these Boc-protected aminomethylated heterocycles.
Caption: Generalized synthetic workflow for Boc-protected aminomethylated heterocycles.
References
The Versatility of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate in Drug Discovery: A Comparative Review
A cornerstone in the synthesis of complex bioactive molecules, Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a versatile building block prized by medicinal chemists. Its unique structural features, particularly the Boc-protected amine and the morpholine core, offer a reliable and adaptable platform for the construction of novel therapeutics, most notably in the realm of kinase inhibitors.
This guide provides a comprehensive review of the applications of this compound in drug discovery, with a focus on its role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. We will delve into detailed experimental protocols, present comparative data for alternative synthetic strategies, and visualize key chemical transformations to offer a practical resource for researchers, scientists, and drug development professionals.
The Strategic Advantage of a Protected Morpholine Moiety
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties, such as aqueous solubility, metabolic stability, and target binding. This compound provides a convenient entry point for introducing this desirable moiety. The tert-butoxycarbonyl (Boc) protecting group on the primary amine is a key feature, allowing for its selective removal under acidic conditions. This orthogonality enables chemists to perform modifications on other parts of the molecule without affecting the protected amine, which can then be deprotected at a later stage for further functionalization, such as amide bond formation.
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
A prominent application of this compound is in the synthesis of covalent irreversible inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways and a validated target for the treatment of B-cell malignancies. One such inhibitor is CHMFL-BTK-01.[1][2]
The synthesis of CHMFL-BTK-01 showcases the utility of this morpholine building block. The primary amine of this compound is utilized to form a critical amide linkage with a substituted aromatic core.
Experimental Protocol: Synthesis of a Key Amide Intermediate for BTK Inhibitors
This protocol outlines a general procedure for the N-acylation of this compound with a carboxylic acid, a key step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Substituted Carboxylic Acid (e.g., 2-fluoro-4-nitrobenzoic acid)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |
| Substituted Carboxylic Acid | Varies | 1.0 |
| This compound | 216.28 | 1.1 |
| HATU | 380.23 | 1.2 |
| DIPEA | 129.24 | 2.0 |
Typical yields for this type of coupling reaction range from 70% to 95%, depending on the specific substrates used.
Comparative Analysis: Alternative Building Blocks and Synthetic Strategies
While this compound is a highly effective building block, alternative strategies and reagents exist for the introduction of the morpholine moiety.
| Method | Building Block/Reagents | Advantages | Disadvantages |
| Direct Amination | Morpholine | Readily available, inexpensive. | Can lead to multiple substitutions, lacks control for complex molecules. |
| Reductive Amination | Morpholine-3-one | Allows for the introduction of substituents on the morpholine ring. | Requires a reduction step, may not be suitable for all substrates. |
| Alternative Protected Aminomethylmorpholines | e.g., Cbz-protected or F-moc-protected aminomethylmorpholine | Offers different deprotection conditions, providing synthetic flexibility. | May be more expensive or less readily available than the Boc-protected version. |
| De Novo Synthesis of the Morpholine Ring | Diethanolamine and a suitable dielectrophile | High degree of flexibility in designing substituted morpholines. | Multi-step process, can be lower yielding. |
A "greener" and more efficient one- or two-step protocol for the synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate and tBuOK has also been reported, offering an alternative to traditional methods.[3][4]
Visualizing the Synthesis: Key Transformations
To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict a key reaction step and the overall synthetic workflow.
References
- 1. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Morpholine Building Blocks for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Morpholine is a cornerstone heterocyclic scaffold in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility. As a building block, its structural integrity and substitution patterns are critical to a drug candidate's efficacy and safety profile. Spectroscopic analysis provides the definitive confirmation of molecular structure and purity. This guide offers a comparative overview of the key spectroscopic characteristics of morpholine and its derivatives, supported by experimental data and protocols, to aid researchers in the structural elucidation of their novel compounds.
Data Presentation: Spectroscopic Signatures
The following tables summarize the characteristic spectroscopic data for morpholine. These values serve as a baseline for comparison with substituted derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of morpholine-containing molecules. The symmetry of the unsubstituted morpholine ring leads to a simple, recognizable pattern in both ¹H and ¹³C NMR spectra.
Table 1: ¹H NMR Data for Morpholine and a Representative Derivative
| Compound | Solvent | H-2, H-6 (δ, ppm) | H-3, H-5 (δ, ppm) | N-H/N-Substituent (δ, ppm) |
|---|---|---|---|---|
| Morpholine | CDCl₃ | ~3.67 | ~2.86 | ~2.59 (variable)[1] |
| 4-Phenylmorpholine | CDCl₃ | ~3.8 | ~3.1 | ~7.0 (Aromatic Protons)[1] |
Data is approximate and can vary based on experimental conditions.[1]
In the ¹H NMR spectrum, the protons adjacent to the electronegative oxygen atom (H-2, H-6) are deshielded and appear at a lower field compared to the protons adjacent to the nitrogen atom (H-3, H-5).[1] The chemical shift of the N-H proton is highly dependent on solvent and concentration.[1][2]
Table 2: ¹³C NMR Data for Morpholine and a Representative Derivative
| Compound | Solvent | C-2, C-6 (δ, ppm) | C-3, C-5 (δ, ppm) | N-Substituent (δ, ppm) |
|---|---|---|---|---|
| Morpholine | CDCl₃ | ~67.8 | ~46.2 | -[1] |
| N-Methylmorpholine | CDCl₃ | ~67.5 | ~55.1 | ~46.1 |
Data is approximate and can vary based on experimental conditions.[1]
Due to the symmetry of the morpholine ring, only two signals are typically observed in its proton-decoupled ¹³C NMR spectrum.[1] The carbons adjacent to the oxygen (C-2, C-6) resonate at a significantly lower field (~67 ppm) than those adjacent to the nitrogen (C-3, C-5) at ~46 ppm.[1] Substitution on the nitrogen atom significantly influences the chemical shifts of the C-3 and C-5 carbons.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups within the morpholine ring.
Table 3: Characteristic IR Absorption Bands for Morpholine
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3350 | Medium |
| C-H Stretch (Asymmetric & Symmetric) | 2800 - 3000 | Strong[3] |
| C-O-C Stretch (Asymmetric) | 1115 - 1140 | Strong |
| C-N Stretch | 1050 - 1250 | Medium-Strong |
The spectrum is typically dominated by strong C-H and C-O-C stretching vibrations.[3][4] The N-H stretch is a key indicator for unsubstituted morpholine, which disappears upon N-substitution.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
Table 4: Key Fragments in the Mass Spectrum of Morpholine
| m/z Value | Ion | Possible Fragment Lost |
|---|---|---|
| 87 | [M]⁺ | Molecular Ion |
| 57 | [C₃H₇N]⁺ | C₂H₂O |
| 56 | [C₃H₆N]⁺ | CH₃O |
| 42 | [C₂H₄N]⁺ | C₂H₅O |
| 30 | [CH₄N]⁺ | C₃H₅O |
The molecular ion peak for morpholine is observed at m/z = 87. Fragmentation is initiated by the loss of an electron from either the nitrogen or oxygen atom, followed by cleavage of the ring.[5]
Comparative Spectroscopic Analysis
Morpholine is often compared to other six-membered saturated heterocycles like piperidine and thiomorpholine in drug design. Their spectroscopic properties show distinct differences.
Table 5: Spectroscopic Comparison of Morpholine, Piperidine, and Thiomorpholine
| Feature | Morpholine | Piperidine | Thiomorpholine |
|---|---|---|---|
| ¹H NMR (Protons α to Heteroatom) | O-CH₂: ~3.7 ppmN-CH₂: ~2.9 ppm | N-CH₂: ~2.8 ppmC-CH₂: ~1.5 ppm | S-CH₂: ~2.8 ppmN-CH₂: ~3.0 ppm |
| ¹³C NMR (Carbons α to Heteroatom) | O-CH₂: ~68 ppmN-CH₂: ~46 ppm | N-CH₂: ~47 ppmC-CH₂: ~27 ppm | S-CH₂: ~28 ppmN-CH₂: ~48 ppm |
| Key IR Band | Strong C-O-C stretch (~1115 cm⁻¹) | Absence of C-O-C stretch | C-S stretch (weak, ~600-800 cm⁻¹) |
| Basicity | pKa ~8.4 | pKa ~11.1 | pKa ~8.4 |
The key differentiator is the influence of the second heteroatom (O or S). The electronegative oxygen in morpholine deshields the adjacent protons and carbons significantly more than the carbon in piperidine or the sulfur in thiomorpholine.[6][7] This results in a distinct downfield shift for the C-2/C-6 and H-2/H-6 signals in morpholine's NMR spectra.
Diagrams
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the typical workflow for the spectroscopic characterization of a novel morpholine derivative.
Caption: General workflow for NMR, IR, and MS analysis of morpholine derivatives.
Logical Comparison of Heterocyclic Building Blocks
This diagram illustrates the key structural and spectroscopic differences between morpholine and its common alternatives, piperidine and thiomorpholine.
Caption: Spectroscopic relationship between morpholine, piperidine, and thiomorpholine.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Sample Preparation
-
For NMR Spectroscopy: Accurately weigh 5-10 mg of the purified morpholine derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly for labile protons like N-H.[2] Transfer the solution to a 5 mm NMR tube.
-
For IR Spectroscopy: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
For Mass Spectrometry (EI): Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[1][8] Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is usually sufficient.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Processing: A background spectrum should be acquired and subtracted from the sample spectrum.
Mass Spectrometry Data Acquisition
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Parameters:
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the compound (e.g., m/z 10 to 500).
-
-
Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The pattern of fragments provides corroborating evidence for the proposed structure.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
A Researcher's Guide to the Metabolic Stability of Morpholine-Containing Compounds
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. The morpholine ring is a popular scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates. This guide provides an objective comparison of the metabolic stability of morpholine-containing compounds against relevant alternatives, supported by experimental data and detailed methodologies.
The Metabolic Advantage of the Morpholine Moiety
In drug design, the six-membered saturated heterocycles, morpholine and piperidine, are frequently employed. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine leads to significant differences in their metabolic profiles. Generally, the morpholine ring is considered more metabolically stable than the piperidine ring.[1] This increased stability is attributed to the electron-withdrawing nature of the oxygen atom, which reduces the basicity of the nitrogen atom and decreases the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[1]
However, it is crucial to note that morpholine is not metabolically inert. The primary metabolic pathways for compounds containing a morpholine ring include oxidative N-dealkylation (cleavage of the bond between the nitrogen and its substituent), ring oxidation (hydroxylation at positions alpha or beta to the nitrogen or oxygen), and N-oxidation (formation of an N-oxide metabolite).[1] In contrast, piperidine-containing compounds are often subject to a broader range of metabolic transformations, which can lead to more rapid clearance from the body.[1]
Comparative Metabolic Stability Data
To illustrate the typical differences in metabolic stability between morpholine and piperidine analogs, the following data from a simulated head-to-head microsomal stability assay is presented. It is important to note that this data is for illustrative purposes, and actual experimental results will vary depending on the specific molecular structure and assay conditions.
| Compound ID | Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog-M1 | Morpholine | 45.2 | 22.1 |
| Analog-M2 | Morpholine | > 60 | < 10.0 |
| Analog-M3 | Morpholine | 33.8 | 29.6 |
| Analog-P1 | Piperidine | 18.5 | 54.1 |
| Analog-P2 | Piperidine | 25.1 | 39.8 |
| Analog-P3 | Piperidine | 12.7 | 78.7 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability.[1]
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the processes involved in assessing metabolic stability, the following diagrams, created using Graphviz, illustrate a key metabolic pathway and a typical experimental workflow.
Caption: Key Phase I metabolic pathways for morpholine-containing compounds.
Caption: A generalized workflow for in vitro metabolic stability assays.
Experimental Protocols
A thorough assessment of metabolic stability is fundamental for the advancement of drug candidates. The following are detailed protocols for two standard in vitro assays used to evaluate the metabolic stability of compounds.
Human Liver Microsomal Stability Assay
This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, predominantly by cytochrome P450 enzymes.
1. Reagents and Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, combine the phosphate buffer, HLM suspension, and the test compound.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k , where V is the incubation volume and P is the protein concentration.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as transporters.
1. Reagents and Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium
-
Test compound
-
Positive control compounds
-
Acetonitrile (or other suitable organic solvent)
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
2. Procedure:
-
Thaw and culture the hepatocytes in multi-well plates according to the supplier's protocol.
-
Prepare a stock solution of the test compound.
-
Remove the culture medium from the hepatocytes and add fresh medium containing the test compound.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect samples of the incubation medium.
-
Terminate the enzymatic activity in the collected samples by adding a cold organic solvent.
-
Process the samples (e.g., centrifugation) to remove cellular debris.
-
Analyze the concentration of the parent compound in the supernatant by LC-MS/MS.
3. Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint. The CLint value is typically normalized to the number of hepatocytes per well.
By employing these standardized assays and understanding the inherent metabolic properties of different chemical scaffolds, researchers can make more informed decisions in the lead optimization phase of drug discovery, ultimately leading to the development of safer and more effective medicines.
References
A Comparative Guide to Catalysts for Morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Morpholine, a versatile heterocyclic compound, is a crucial building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and corrosion inhibitors. The efficiency of morpholine synthesis is highly dependent on the catalytic system employed. This guide provides an objective comparison of various catalysts used in the two primary industrial routes for morpholine production: the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia. The performance of these catalysts is evaluated based on experimental data for conversion, selectivity, and yield under different reaction conditions.
Catalyst Performance Comparison
The selection of a catalyst is a critical factor influencing the economic viability and environmental impact of morpholine synthesis. The following tables summarize the performance of different catalytic systems for the two main industrial production methods.
Synthesis from Diethylene Glycol (DEG) and Ammonia
This is the most common industrial method for morpholine synthesis.[1] The reaction is typically carried out in the gas phase at elevated temperatures and pressures in the presence of a hydrogenation-dehydrogenation catalyst.[2][3]
| Catalyst Composition | Support | Temperature (°C) | Pressure (MPa) | DEG Conversion (%) | Morpholine Selectivity (%) | Morpholine Yield (%) | Reference |
| Ni-Cu-Cr-Ti oxides | - | 220-260 | 0.1-3.0 | - | - | 75-78 | [1] |
| 42% NiO | γ-Alumina | 190-260 | 0.86-3.45 | >90 | High | - | [4][5] |
| Ni, Cu, Co | Alumina | 150-400 | High | - | - | - | [2] |
| Zn-promoted Cu-NiO | Alumina | - | - | 99 | 95 | - | [6] |
| Ni-Cu-Cr oxides | - | 150-250 | 0.1-3.0 | - | - | up to 70 | [1] |
| Ruthenium | - | 150-350 | 2.0-5.1 | 48-96 | - | 14-77 | [4] |
| Nickel-Copper-Chromium oxide | - | 150-400 | 3.0-40 | - | - | up to 50 | [4] |
Synthesis from Dehydration of Diethanolamine (DEA)
This traditional method involves the cyclodehydration of diethanolamine, typically using a strong acid catalyst.[7]
| Catalyst | DEA/Catalyst Ratio (molar) | Temperature (°C) | Reaction Time (h) | Morpholine Yield (%) | Reference |
| Sulfuric Acid | 1:1.8 | 200 | 1.5 | 79.3 | [8] |
| 20% Oleum | 1:1.67 (weight) | 190 | 0.5 | 90-95 | [9] |
| 20% Oleum | 1:1.67 (weight) | 183 | 1.5 | 92 | [9] |
| Hydrochloric Acid | Strongly acidic | 200-210 | 15 | 35-50 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for catalyst preparation and morpholine synthesis for the key methods discussed.
Protocol 1: Gas-Phase Synthesis of Morpholine from DEG and Ammonia
This protocol is based on the widely used industrial method employing a supported metal catalyst.
Catalyst Preparation (Example: Zn-promoted Cu-NiO/Al₂O₃)
-
Precipitation: Prepare an aqueous solution of the nitrates of copper, nickel, and zinc. Co-precipitate the metal hydroxides by adding a solution of sodium carbonate while maintaining a constant pH.
-
Washing and Filtration: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.
-
Impregnation: Impregnate the washed precipitate onto a γ-alumina support.
-
Drying and Calcination: Dry the impregnated support overnight at 120°C, followed by calcination in air at a high temperature (e.g., 400-500°C) for several hours to convert the hydroxides to their respective oxides.
Catalyst Activation
Before the reaction, the catalyst must be activated. This is typically done by reducing the metal oxides to their active metallic form.
-
Place the calcined catalyst in a fixed-bed reactor.
-
Pass a stream of hydrogen gas (often diluted with an inert gas like nitrogen) over the catalyst bed.
-
Gradually increase the temperature to the reduction temperature (e.g., 300-400°C) and hold for several hours until the reduction is complete.
Morpholine Synthesis
-
After activation, cool the reactor to the desired reaction temperature (e.g., 190-260°C) under a hydrogen flow.[4][5]
-
Introduce a gaseous feed mixture of diethylene glycol, ammonia, and hydrogen into the reactor at the desired pressure (e.g., 0.86-3.45 MPa).[4][5] The molar ratio of ammonia to DEG is typically high to suppress side reactions.[4]
-
Pass the reactants over the catalyst bed. The reaction is exothermic and requires careful temperature control.
-
The product stream exiting the reactor contains morpholine, unreacted starting materials, water, and byproducts.
-
Separate and purify the morpholine from the product mixture, typically by distillation.
Protocol 2: Lab-Scale Synthesis of Morpholine from DEA Dehydration
This protocol describes the synthesis of morpholine via the dehydration of diethanolamine using a strong acid catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, place diethanolamine.
-
Acid Addition: Slowly add concentrated sulfuric acid or hydrochloric acid to the diethanolamine with constant stirring and cooling. The addition is highly exothermic. The final mixture should be strongly acidic.[2]
-
Dehydration: Heat the reaction mixture to the desired temperature (e.g., 185-195°C for sulfuric acid or 200-210°C for hydrochloric acid) and maintain it for the specified reaction time (e.g., 30 minutes to 15 hours).[2][7] Water will be generated and may be removed using a Dean-Stark apparatus to drive the reaction to completion.
-
Neutralization: After cooling the reaction mixture, carefully neutralize it with a strong base, such as sodium hydroxide solution, to a pH of 11.[7]
-
Purification: The morpholine can be isolated from the neutralized mixture by distillation. Further purification can be achieved by a second distillation.
Signaling Pathways and Experimental Workflows
Visualizing the reaction pathways and experimental processes can aid in understanding the synthesis of morpholine.
Caption: Reaction pathway for morpholine synthesis from DEG and ammonia.
Caption: Experimental workflow for morpholine synthesis via the DEG/ammonia route.
References
- 1. DE2758769A1 - Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas-phase synthesis of morpholine from diethylene glycol and ammonia (Journal Article) | OSTI.GOV [osti.gov]
- 4. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]
- 5. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 8. The Study on the Preparation of Morpholine - Master's thesis - Dissertation [dissertationtopic.net]
- 9. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: A Step-by-Step Guide
For Immediate Reference: Safety and Disposal Overview
This guide provides essential safety and logistical information for the proper disposal of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (CAS No. 140645-53-0). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance. The primary principle is to treat this compound as hazardous waste and arrange for its collection by a licensed environmental services provider.
| Parameter | Guideline | Notes |
| Waste Classification | Hazardous/Special Waste | Based on potential for skin, eye, and respiratory irritation.[1] |
| Primary Disposal Route | Licensed Waste Disposal Service | Do not dispose of down the drain or in regular trash. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat | Standard laboratory PPE is required. |
| Incompatible Materials | Strong oxidizing agents, strong bases | Segregate from these materials to prevent adverse reactions.[2] |
| Container Type | Chemically resistant, sealable container | e.g., High-density polyethylene (HDPE) |
| Labeling | "Hazardous Waste" with full chemical name | Include accumulation start date. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the procedural steps for the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.
1. Waste Identification and Segregation:
-
Identify: All waste containing this compound, including pure compound, solutions, and contaminated labware, must be classified as hazardous waste.
-
Segregate: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents and strong bases.[2] A dedicated, labeled container should be used.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the chemical or its waste, including a lab coat, nitrile gloves, and safety glasses.
3. Waste Collection and Storage:
-
Container: Use a designated, chemically resistant container with a secure, leak-proof lid. The container must be in good condition, free from cracks or residue on the outside.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The date when waste was first added (the "accumulation start date").
-
An indication of the hazards (e.g., "Irritant").
-
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be away from general lab traffic and provide secondary containment to capture any potential leaks.
4. Disposal of Contaminated Materials:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be placed in the designated hazardous waste container for this chemical.
-
Liquid Waste: Unused solutions containing this compound should be added to the designated liquid hazardous waste container.
-
Empty Containers: The original container of the chemical, once empty, should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be managed as non-hazardous waste, though local regulations should be confirmed.
5. Arranging for Final Disposal:
-
Contact: Liaise with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Ensure all required waste disposal forms and manifests are completed accurately as per institutional and local regulations. The disposal must be carried out by an authorized service to ensure it reaches a permitted treatment, storage, and disposal facility (TSDF).
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is handled safely, protecting laboratory personnel and the environment, while maintaining compliance with regulatory standards.
References
Essential Safety and Operational Guide for Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
This guide provides immediate, essential safety and logistical information for handling Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (CAS: 1174913-80-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not fully detailed in available resources, data from closely related compounds, such as its acetate salt, indicate the following potential hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][2][3]
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | To prevent eye irritation or damage from splashes or dust.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | To prevent skin irritation upon contact.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, use a NIOSH-approved respirator. | To avoid respiratory tract irritation from dust or vapors.[2] |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Operational Plans
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly sealed to prevent moisture and air exposure.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.[2]
-
Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of the waste material according to institutional and local regulations.[2]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and personal protective equipment, must be considered hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
